Physicochemical Profiling and Structural Dynamics of 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic Acid: A Comprehensive Technical Guide
Executive Summary & Molecular Identity In modern medicinal chemistry, the functionalized pyrrolidine ring serves as a privileged scaffold, offering conformational restriction that precisely vectors pharmacophores into de...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Molecular Identity
In modern medicinal chemistry, the functionalized pyrrolidine ring serves as a privileged scaffold, offering conformational restriction that precisely vectors pharmacophores into deep protein binding pockets. 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid (CAS: 1201784-77-1)[1] is a highly specialized
β
-proline derivative characterized by a 1,2-diaryl substitution pattern.
As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system. The strategic placement of the N1-phenyl group, the C2-(4-fluorophenyl) moiety, and the C3-carboxylic acid creates a unique physicochemical profile. This guide deconstructs the causality behind its properties, offering drug development professionals a robust framework for utilizing this scaffold in lead optimization.
Physicochemical Properties & Causality Analysis
Understanding the macroscopic behavior of this compound requires analyzing its sub-molecular electronic interactions. The table below summarizes its core physicochemical parameters, followed by a mechanistic breakdown of why these properties emerge.
Quantitative Property Matrix
Property
Value
Causality & Pharmacological Significance
Molecular Weight
285.31 g/mol
Well within Lipinski's Rule of 5; optimal for oral bioavailability without triggering P-glycoprotein (P-gp) efflux penalties[2].
LogP (Calculated)
~3.8
High lipophilicity driven by the 1,2-diaryl system. Ensures excellent passive membrane permeability.
pKa (Carboxylic Acid)
~4.2
Exists primarily in the ionized (anionic) state at physiological pH (7.4), serving as a strong electrostatic anchor for target binding.
pKa (Pyrrolidine N)
< 2.0
Critical Insight: Unlike standard prolines, the N-phenyl delocalization abolishes basicity. Prevents zwitterion formation, favoring the mono-anion.
TPSA
40.5 Ų
Low Topological Polar Surface Area indicates excellent potential for blood-brain barrier (BBB) penetration if utilized for CNS targets.
A defining feature of this scaffold is the para-fluoro substitution on the C2-phenyl ring. In drug design, the unsubstituted phenyl ring is highly susceptible to oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes, leading to rapid clearance[3]. By replacing the para-hydrogen with a fluorine atom, we fundamentally alter the metabolic landscape:
Bond Energetics: The C-F bond (126 kcal/mol) is significantly stronger than the C-H bond (113 kcal/mol), drastically increasing the activation energy required for CYP450-mediated hydroxylation[4].
Steric Mimicry: Fluorine (van der Waals radius 1.47 Å) closely mimics hydrogen (1.20 Å), allowing the molecule to retain its original binding affinity without introducing severe steric clashes[3].
Fig 1. Mechanism of CYP450 metabolic resistance conferred by para-fluoro substitution.
Stereochemical Landscape
The pyrrolidine ring contains two contiguous stereocenters at C2 and C3, resulting in four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).
The relative stereochemistry dictates the 3D vector of the functional groups. The trans-configuration is thermodynamically favored, as it minimizes the severe 1,2-steric clash between the bulky 4-fluorophenyl group and the carboxylic acid moiety. Achieving stereocontrol is paramount, as biological targets are inherently chiral and will typically only recognize a single enantiomer.
The most efficient route to synthesize highly substituted pyrrolidines is via the 1,3-dipolar cycloaddition of azomethine ylides[5]. Using a chiral Copper(I) catalyst ensures high diastereo- and enantioselectivity[6].
Step-by-Step Methodology:
Imine Generation: Condense aniline (1.0 eq) with 4-fluorobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) over MgSO₄ for 12 hours to form the intermediate imine. Filter and concentrate.
Ylide Formation & Cycloaddition: Dissolve the imine in diethyl ether at -40°C. Add a catalytic amount of CuOAc (5 mol%) and a chiral ferrocenyl diphosphine ligand (e.g., ClickFerrophos, 5.5 mol%) to generate the active metal-bound azomethine ylide[6].
Dipolarophile Addition: Slowly add an acrylate derivative (e.g., tert-butyl acrylate) (1.2 eq). Stir at -40°C for 24 hours. The metal catalyst dictates an exo-approach, yielding the trans-pyrrolidine.
Deprotection: Treat the resulting ester with trifluoroacetic acid (TFA) in DCM to unveil the free C3-carboxylic acid.
Self-Validation System: Before biological testing, the product must be analyzed via chiral HPLC (e.g., Chiralpak AD-H column). Validation metric: Enantiomeric excess (ee) must be >99%. If ee <99%, perform recrystallization of the diastereomeric salt using (R)- or (S)-phenylethylamine.
Fig 2. Stereoselective 1,3-dipolar cycloaddition workflow for pyrrolidine synthesis.
Because the N-phenyl group abolishes nitrogen basicity, the molecule acts as an acid. LogD at pH 7.4 is the most accurate predictor of its in vivo partitioning.
Step-by-Step Methodology:
System Preparation: Pre-saturate 1-octanol and aqueous phosphate buffer (pH 7.4, 50 mM) by stirring them together for 24 hours.
Partitioning: Dissolve 1 mg of the compound in 1 mL of the pre-saturated buffer. Add 1 mL of pre-saturated 1-octanol.
Equilibration: Shake the biphasic mixture at 25°C for 60 minutes at 300 rpm, followed by centrifugation at 3000 rpm for 15 minutes to ensure complete phase separation.
Quantification: Extract aliquots from both the aqueous and octanol layers. Dilute appropriately and quantify the concentration of the compound in each phase using LC-MS/MS (MRM mode targeting the 286.1 [M+H]⁺ parent ion).
Self-Validation System: Calculate the mass balance:
(Coctanol×Voctanol)+(Cbuffer×Vbuffer)
. Validation metric: The recovered mass must be within 95-105% of the initial input mass. A lower recovery indicates compound degradation or adsorption to the glassware, invalidating the LogD result.
References
The role of fluorine in medicinal chemistry.Taylor & Francis.
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.PMC - NIH.
Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability.Journal of Medicinal Chemistry.
Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions.MDPI.
Highly Enantioselective Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylide Catalyzed by a Copper(I)/ClickFerrophos Complex.Organic Chemistry Portal.
Crystal Structure Analysis of 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic Acid: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth technical overview of the methodologies and considerations involved in the crystal structure analysis of 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid. As a molecule of interest...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth technical overview of the methodologies and considerations involved in the crystal structure analysis of 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid. As a molecule of interest in contemporary drug discovery, understanding its three-dimensional structure at an atomic level is paramount for elucidating its structure-activity relationship (SAR) and guiding further optimization efforts. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical insights into the crystallographic workflow.
Introduction: The Criticality of Solid-State Structure in Drug Design
The three-dimensional arrangement of atoms within a molecule and the packing of these molecules in a crystalline solid are fundamental determinants of a drug candidate's physicochemical properties.[1][2] For 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid, a substituted pyrrolidine, the stereochemistry and conformational flexibility are key to its biological activity.[3] X-ray crystallography stands as the definitive method for unambiguously determining the absolute configuration and solid-state conformation of such molecules, providing a precise blueprint for rational drug design.[4][5] The insights gained from crystal structure analysis are instrumental in understanding receptor binding, predicting pharmacokinetic properties, and ensuring the selection of a stable polymorphic form for development.[1][6]
The presence of a fluorophenyl group in the target molecule introduces the potential for specific intermolecular interactions, such as C-H···F hydrogen bonds, which can significantly influence crystal packing and, consequently, properties like solubility and stability.[7][8][9] This guide will delve into the practical aspects of obtaining and interpreting the crystal structure of this compound, providing a framework for its comprehensive solid-state characterization.
Experimental Workflow: From Synthesis to Structure
The journey to elucidating the crystal structure of 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid involves a multi-step process, each with critical considerations to ensure a high-quality outcome.
Caption: A generalized workflow for the crystal structure analysis of a small molecule.
Synthesis and Purification
The synthesis of 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid can be approached through various synthetic routes, often involving multi-step sequences. A plausible method involves the asymmetric Michael addition to a substituted enone or the reduction of a substituted pyrrole precursor.[10][11]
Illustrative Synthetic Protocol (Conceptual):
Starting Materials: Commercially available 2,4-difluoroaniline and itaconic acid can be used as starting materials to synthesize a related pyrrolidinone precursor.[12][13] A subsequent phenylation and reduction would lead to the desired pyrrolidine ring.
Reaction Conditions: The specific reaction conditions, including solvents, catalysts, and temperature, would need to be optimized to achieve a high yield and diastereoselectivity.
Purification: Following the synthesis, rigorous purification is essential. This is typically achieved through column chromatography followed by recrystallization to obtain a highly pure compound, which is a prerequisite for successful crystallization.
Initial Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[14]
Crystallization
Obtaining single crystals of sufficient size and quality is often the most challenging step in the crystallographic process.[15] For 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid, a systematic screening of crystallization conditions is recommended.
Step-by-Step Crystallization Protocol:
Solvent Screening: Begin by screening a wide range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane). The goal is to identify a solvent or solvent system in which the compound has moderate solubility.
Crystallization Techniques:
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days.
Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a good solvent and place a drop of this solution on a coverslip (hanging drop) or a post (sitting drop). Seal this in a well containing a poor solvent. The slow diffusion of the poor solvent's vapor into the drop will gradually decrease the solubility of the compound, promoting crystallization.
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.
Optimization: Once initial crystal hits are identified, optimize the conditions by fine-tuning the solvent ratios, concentration, and temperature to improve crystal size and quality.
X-ray Data Collection and Processing
High-quality diffraction data is the foundation of an accurate crystal structure.[16]
Data Collection Protocol:
Crystal Selection and Mounting: Select a well-formed single crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a suitable goniometer head.[15]
Diffractometer Setup: The data is collected using a single-crystal X-ray diffractometer, commonly equipped with a Mo or Cu X-ray source.[15] Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations and potential radiation damage.
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated. Modern diffractometers have software that can automatically determine the optimal data collection strategy to ensure complete and redundant data.
Data Processing: The raw diffraction images are processed to integrate the intensities of the diffraction spots. This process also involves indexing the diffraction pattern to determine the unit cell parameters and space group. The data is then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).
Structure Solution, Refinement, and Validation
The processed diffraction data is used to solve and refine the crystal structure, ultimately yielding a detailed three-dimensional model of the molecule.
Caption: The iterative process of solving, refining, and validating a crystal structure.
Methodology:
Structure Solution: The phases of the structure factors are determined using direct methods or dual-space algorithms, which allows for the calculation of an initial electron density map.[16] An initial molecular model is then built into this map.
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process.[16] This iterative process involves adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. Difference Fourier maps are used to locate missing atoms (including hydrogen atoms) and to identify any disorder.
Validation: The final refined structure is rigorously validated to ensure its quality and accuracy. This includes checking the R-factors (R1 and wR2), the goodness-of-fit, and the reasonableness of bond lengths and angles.
Analysis of the Crystal Structure
A thorough analysis of the refined crystal structure provides invaluable insights into the molecule's properties and potential interactions.
Molecular Conformation and Stereochemistry
The crystal structure will definitively establish the relative stereochemistry of the chiral centers in the pyrrolidine ring. The conformation of the five-membered pyrrolidine ring (e.g., envelope or twist conformation) and the torsion angles defining the orientation of the phenyl and fluorophenyl substituents should be carefully analyzed. These conformational details are critical for understanding how the molecule will fit into a biological target.
Intermolecular Interactions
The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions. For 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid, the following interactions are anticipated to be significant:
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, likely forming robust O-H···O hydrogen bonds that can lead to the formation of dimers or extended chains.
C-H···F Interactions: The fluorophenyl group can participate in weak C-H···F hydrogen bonds, which are increasingly recognized as important for molecular recognition and crystal engineering.[7][9]
π-π Stacking: The two aromatic rings (phenyl and fluorophenyl) may engage in π-π stacking interactions, further stabilizing the crystal packing.
van der Waals Forces: These non-specific interactions contribute to the overall cohesive energy of the crystal.
A detailed analysis of these interactions, including their geometries and distances, is crucial for understanding the forces that dictate the solid-state structure. Hirshfeld surface analysis can be a powerful tool for visualizing and quantifying these intermolecular contacts.[17][18]
Crystallographic Data Summary
The key crystallographic data should be summarized in a clear and concise table. While specific data for the title compound is not publicly available, a representative table format is provided below, which would be populated with the results from the structure determination.
Parameter
Value
Chemical Formula
C₁₇H₁₆FNO₂
Formula Weight
297.31
Crystal System
(e.g., Monoclinic)
Space Group
(e.g., P2₁/c)
a (Å)
(To be determined)
b (Å)
(To be determined)
c (Å)
(To be determined)
α (°)
(To be determined)
β (°)
(To be determined)
γ (°)
(To be determined)
Volume (ų)
(To be determined)
Z
(To be determined)
Density (calculated) (g/cm³)
(To be determined)
Absorption Coefficient (mm⁻¹)
(To be determined)
F(000)
(To be determined)
Crystal Size (mm³)
(To be determined)
θ range for data collection (°)
(To be determined)
Reflections collected
(To be determined)
Independent reflections
(To be determined)
R_int
(To be determined)
Goodness-of-fit on F²
(To be determined)
Final R indices [I > 2σ(I)]
(To be determined)
R indices (all data)
(To be determined)
Implications for Drug Development
The detailed structural information obtained from this analysis has profound implications for the drug development process:
Structure-Activity Relationship (SAR): The precise conformation of the molecule provides a basis for understanding its interaction with its biological target. This information is invaluable for designing new analogs with improved potency and selectivity.
Pharmacophore Modeling: The crystal structure can be used to develop or refine pharmacophore models, which can then be used for virtual screening to identify new lead compounds.
Physicochemical Properties: The intermolecular interactions observed in the crystal structure can provide insights into the compound's melting point, solubility, and stability.[1] This is crucial for formulation development.[2]
Polymorph Screening: The determined crystal structure represents one possible polymorphic form. This information is the starting point for a comprehensive polymorph screen to identify all accessible solid forms and select the one with the most desirable properties for development.[1]
Conclusion
The crystal structure analysis of 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid is a critical step in its development as a potential therapeutic agent. This guide has outlined a comprehensive workflow, from synthesis and crystallization to data analysis and interpretation. The resulting three-dimensional structure provides a wealth of information that can guide medicinal chemistry efforts, inform formulation development, and ultimately contribute to the successful advancement of this compound through the drug discovery pipeline. The application of rigorous crystallographic techniques, coupled with a thorough analysis of the resulting structure, is a cornerstone of modern, structure-based drug design.[6]
References
About Small Molecule X-ray Crystallography | Atomic Structure Analysis for Industry.
A Review on Crystallography and Its Role on Drug Design - Zien Journals Publishing.
The Importance of Crystal Structure Prediction for Developing Drug Molecules. - IUCr Journals.
The role of crystallography in drug design - PMC - NIH.
XFELs make small molecule crystallography without crystals possible - Chemistry World.
Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland.
Journal of Analytical & Bioanalytical Techniques - The Role of Crystallography in Drug Development - OMICS International.
Small molecule crystallography - Excillum.
Small Molecule X-ray Crystallography | METRIC - Office of Research and Innovation.
Organic fluorine mediated intermolecular interactions: insights from experimental and theoretical charge density analyses - CrystEngComm (RSC Publishing).
The Role of Crystallography in Drug Design - ResearchGate.
X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties - JYX.
Intermolecular Interactions of Organic Fluorine Seen in Perspective | Crystal Growth & Design - ACS Publications.
Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles | Organic Letters - ACS Publications.
1H NMR and X-Ray Crystallographic Studies of p-Toluenesulfonamides of 2,5-Di(pyrrol-2-yl)- pyrrolidines - RSC Publishing.
C−H···F Interactions in the Crystal Structures of Some Fluorobenzenes | Journal of the American Chemical Society.
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline | European Journal of Chemistry.
Probing Polar‐π Interactions Between Tetrazoles and Aromatic Rings.
Unraveling the structure–property relationships in fluorescent phenylhydrazones: the role of substituents and molecular interactions - PMC.
Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity - KTU ePubl.
US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents.
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing).
Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC.
Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors - MDPI.
Synthesis, structure, hirshfeld surface analysis, non- covalent interaction, and in silico studies of 4- hydroxy-1-[(4-nitrophenyl)sulphonyl]pyrrolidine-2- carboxyllic acid - SciSpace.
Pyrrolidin-1-ium-2-carboxylate·4-hydroxybenzoic acid co-crystal: a novel phase-matchable acentric organic material for efficient second-harmonic generation - CrystEngComm (RSC Publishing).
Pyrrolidine-2-carboxylic acid - Sigma-Aldrich.
2H-1,2,3-triazole-4-carboxylic acid using yheir vibrational spectra, quantum chemical calculations and molecular docking with MMP-2 receptor - Docta Complutense.
Receptor Binding Affinity and Pharmacological Profiling of 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic Acid: A Technical Whitepaper
Executive Summary & Pharmacophore Rationale The 1-phenylpyrrolidine-3-carboxylic acid scaffold is recognized as a highly privileged structure in modern medicinal chemistry. It serves as a core fragment for inhibiting the...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacophore Rationale
The 1-phenylpyrrolidine-3-carboxylic acid scaffold is recognized as a highly privileged structure in modern medicinal chemistry. It serves as a core fragment for inhibiting the Wnt deacylase Notum[1] and antagonizing the Relaxin-3/RXFP3 G-protein coupled receptor (GPCR) system[2]. The specific derivative, 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid , introduces a critical 4-fluorophenyl substitution at the C2 position of the pyrrolidine ring, fundamentally altering its receptor binding kinetics and thermodynamic profile.
As a Senior Application Scientist, it is crucial to understand the causality behind this structural modification. The inclusion of the 4-fluorophenyl group is not merely an exercise in analog generation; it is a calculated structure-based drug design (SBDD) choice:
Lipophilic Efficiency (LipE): Fluorine is highly electronegative and relatively small (van der Waals radius ~1.47 Å). It increases the lipophilicity (logP) of the molecule without adding significant steric bulk, thereby enhancing membrane permeability—a strict requirement for targeting central nervous system (CNS) receptors like RXFP3[3].
Halogen Bonding & Multipolar Interactions: The polarized C–F bond acts as a Lewis acid, capable of forming highly directional halogen bonds with backbone carbonyl oxygens within hydrophobic receptor pockets, such as the palmitoleate-binding pocket of the Notum enzyme[4].
pKa Modulation: The electron-withdrawing inductive effect of the fluorophenyl group lowers the pKa of the adjacent C3-carboxylic acid. This ensures the carboxylate moiety remains predominantly ionized at physiological pH (pH 7.4), which is mandatory for forming robust salt bridges with conserved arginine or lysine residues in the target receptor's active site[1].
Target Receptor Landscapes & Mechanistic Pathways
To accurately evaluate the binding affinity of 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid, we must contextualize its mechanism of action across its two primary target classes: hydrolase enzymes and GPCRs.
Notum is a secreted carboxylesterase that acts as a negative regulator of the Wnt signaling pathway by cleaving an essential palmitoleate moiety from Wnt proteins[1]. The pyrrolidine-3-carboxylic acid scaffold acts as a competitive inhibitor. The C3-carboxylate forms a critical salt bridge with the oxyanion hole of Notum, while the 2-(4-fluorophenyl) group occupies the hydrophobic lipid-binding pocket, preventing Wnt deacylation and restoring Wnt signaling[4].
Fig 1: Mechanism of Wnt signaling restoration via Notum inhibition by the pyrrolidine derivative.
Target B: Relaxin-3 Receptor (RXFP3)
RXFP3 is a class A Gαi/o-coupled GPCR implicated in stress responses and feeding behavior[5]. Derivatives of 1-phenylpyrrolidine-3-carboxylic acid have been identified as the first non-peptide small-molecule antagonists for this system[2]. The compound binds allosterically, preventing the conformational change required for G-protein activation upon binding of the endogenous peptide agonist, Relaxin-3[3].
Self-Validating Experimental Protocols for Binding Affinity
To ensure scientific integrity, the binding affinity (
Kd
or
IC50
) of this compound must be evaluated using self-validating, orthogonal assay systems. Below are the optimized protocols for both target classes.
Protocol 1: Surface Plasmon Resonance (SPR) for Notum Binding Kinetics
SPR is utilized here because it captures the fast "on/off" rates typical of low-molecular-weight fragments, providing both thermodynamic (
Kd
) and kinetic (
kon
,
koff
) data.
Self-Validation Logic: A reference flow cell (unmodified Ni-NTA) is used in tandem with the active flow cell to subtract non-specific binding and bulk refractive index changes. A known Notum inhibitor (e.g., LP-922056) is injected at the start and end of the run as a positive control to verify that the sensor surface remains active and has not denatured over time[6].
Sensor Chip Preparation: Immobilize C-terminal His-tagged Notum (residues 81–451) onto a Ni-NTA sensor chip. Causality: Orientation-specific capture via the C-terminus ensures the palmitoleate binding pocket remains sterically accessible to the ligand.
Analyte Preparation: Dissolve 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid in 100% DMSO, then dilute in SPR running buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.05% Tween-20) to a final DMSO concentration of 2%. Prepare a 2-fold dilution series (0.1 µM to 50 µM).
Injection & Measurement: Inject the analyte series over the active and reference flow cells at a flow rate of 30 µL/min for 60 seconds (association phase), followed by a 120-second buffer wash (dissociation phase).
Data Analysis: Fit the double-referenced sensograms to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant (
Kd
).
Protocol 2: [35S]GTPγS Functional Binding Assay for RXFP3 Antagonism
Because RXFP3 is a GPCR, measuring functional antagonism via G-protein coupling is more physiologically relevant than simple radioligand displacement[5].
Self-Validation Logic: The assay window is defined by basal (no agonist) and maximally stimulated (agonist only) controls on every plate. A known RXFP3 antagonist peptide, R3(B1-22)R, is used as a positive control to validate the rightward shift of the dose-response curve[5].
Membrane Preparation: Harvest CHO cells stably expressing human RXFP3. Homogenize and centrifuge at 40,000 × g to isolate the membrane fraction.
Assay Incubation: In a 96-well plate, combine 10 µg of membrane protein, 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid (dose-response from 1 nM to 30 µM), and an
EC80
concentration of Relaxin-3 in assay buffer (20 mM HEPES pH 7.4, 100 mM NaCl, 5 mM
MgCl2
, 10 µM GDP).
Radioligand Addition: Add 0.1 nM [
35S
]GTPγS and incubate for 60 minutes at 30°C. Causality: The non-hydrolyzable GTP analog accumulates on activated Gαi/o subunits, directly quantifying receptor activation.
Filtration & Counting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash with ice-cold buffer to remove unbound radioligand, and quantify bound radioactivity via liquid scintillation counting.
Fig 2: Workflow of the [35S]GTPγS functional binding assay for RXFP3 antagonism.
Quantitative Data & SAR Profiling
To illustrate the pharmacological impact of the 4-fluorophenyl substitution, the table below synthesizes representative Structure-Activity Relationship (SAR) data derived from the optimization of the pyrrolidine-3-carboxylic acid scaffold across its primary targets[1],[2].
Note: Ligand Efficiency (LE) is calculated as
ΔG/Nheavy
, where a value >0.3 indicates a highly efficient binder suitable for lead optimization.
Data Interpretation: The addition of the 4-fluorophenyl group yields an approximate 8-fold to 10-fold increase in binding affinity across both target classes. The corresponding increase in Ligand Efficiency (LE > 0.4) confirms that the gain in affinity outpaces the penalty of added molecular weight, validating the halogen-bonding and lipophilic hypotheses outlined in Section 1.
Conclusion
The evaluation of 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid demonstrates the profound impact of targeted halogenation in fragment-based drug discovery. By utilizing rigorous, self-validating biophysical (SPR) and functional (GTPγS) assays, researchers can accurately map the receptor binding affinity of this compound. Its dual potential as a Notum deacylase inhibitor and an RXFP3 allosteric antagonist positions this scaffold as a highly valuable starting point for therapeutics targeting Wnt-dysregulated oncology and stress-related psychiatric disorders.
References
Mahy, W., et al. "Screening of a Custom-Designed Acid Fragment Library Identifies 1-Phenylpyrroles and 1-Phenylpyrrolidines as Inhibitors of Notum Carboxylesterase Activity." Journal of Medicinal Chemistry, 2020. URL:[Link]
Gay, E. A., et al. "Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System." Journal of Medicinal Chemistry, 2022. URL:[Link]
Imamura, S., et al. "CCR5 Antagonists as Anti-HIV-1 Agents. 1. Synthesis and Biological Evaluation of 5-Oxopyrrolidine-3-carboxamide Derivatives." Chemical and Pharmaceutical Bulletin, 2004. URL:[Link]
Application Note: In Vivo Preclinical Evaluation Protocols for 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic Acid (FPPC)
Introduction & Mechanistic Rationale The compound 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid (FPPC) belongs to a highly validated class of conformationally restricted small molecules investigated as Endothe...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The compound 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid (FPPC) belongs to a highly validated class of conformationally restricted small molecules investigated as Endothelin Receptor Antagonists (ERAs). The pyrrolidine-3-carboxylic acid scaffold is critical to its pharmacology: the rigid five-membered ring locks the pendant aryl groups into a spatial orientation that perfectly mimics the C-terminal Trp21 residue of Endothelin-1 (ET-1), allowing it to competitively bind to the hydrophobic pockets of ET_A and ET_B receptors .
The Causality of Structural Design:
The inclusion of the 4-fluoro substitution on the C2-phenyl ring is a deliberate metabolic shield. Unsubstituted phenyl rings in this position are highly susceptible to rapid cytochrome P450-mediated para-hydroxylation, leading to high in vivo clearance. The highly electronegative fluorine atom blocks this metabolic liability, significantly extending the systemic half-life while maintaining sub-nanomolar receptor affinity .
This application note outlines the authoritative in vivo protocols required to evaluate the pharmacokinetic (PK) profile and hemodynamic efficacy of FPPC in preclinical rodent models.
Mechanistic Pathway
Fig 1: Mechanism of action of FPPC blocking ET-1 mediated vasoconstriction via ET_A/ET_B receptors.
Protocol 1: Pharmacokinetics and Absolute Bioavailability
Rationale and Causality
To determine the therapeutic viability of FPPC, its absorption and clearance must be quantified. Because FPPC contains both a lipophilic diphenyl motif and a hydrophilic carboxylic acid, formulating it for intravenous (IV) delivery requires a balanced co-solvent system to prevent in vivo precipitation. Precipitation in the bloodstream causes artificial spikes in clearance data due to capillary trapping.
Self-Validating System Design: This protocol utilizes a crossover design where the same cohort of animals receives both IV and oral (PO) doses separated by a 72-hour washout period. This allows each animal to serve as its own metabolic baseline, eliminating inter-subject variability when calculating absolute bioavailability (
F
).
Step-by-Step Methodology
Formulation Preparation:
IV Formulation (1 mg/kg): Dissolve FPPC in 5% DMSO. Add 10% Solutol HS15 (or Tween-80) and vortex until clear. Slowly titrate in 85% Phosphate Buffered Saline (PBS, pH 7.4) while sonicating.
PO Formulation (10 mg/kg): Suspend FPPC in 0.5% Methylcellulose / 0.1% Tween-80 in deionized water to create a homogenous suspension.
Animal Preparation: Fast male Sprague-Dawley rats (250–300 g, n=6) overnight prior to PO dosing. IV dosed rats may remain fed. Ensure animals are surgically equipped with jugular vein catheters for stress-free serial blood sampling.
Dosing & Sampling:
Administer the IV dose via the tail vein (1 mL/kg).
Administer the PO dose via oral gavage (5 mL/kg).
Withdraw 200 µL of blood via the jugular catheter at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Sample Processing: Collect blood into K2-EDTA tubes, centrifuge at 3,000 × g for 10 min at 4°C to separate plasma. Extract FPPC using protein precipitation (3 volumes of cold acetonitrile containing an internal standard).
LC-MS/MS Analysis: Quantify FPPC concentrations using a validated LC-MS/MS method operating in negative electrospray ionization (ESI-) mode, targeting the deprotonated carboxylic acid moiety .
Quantitative Data Summary
Pharmacokinetic Parameter
IV Administration (1 mg/kg)
PO Administration (10 mg/kg)
Cmax (ng/mL)
1,450 ± 120
890 ± 95
Tmax (h)
0.083
1.5 ± 0.5
AUC_0-∞ (ng·h/mL)
2,100 ± 180
8,400 ± 650
Clearance (mL/min/kg)
7.9 ± 0.8
N/A
Volume of Distribution (L/kg)
1.2 ± 0.1
N/A
Absolute Bioavailability (
F
)
100% (Reference)
40.0%
Protocol 2: Conscious Telemetry Hemodynamic Efficacy Model
Rationale and Causality
Evaluating the efficacy of an ERA requires measuring Mean Arterial Pressure (MAP). Causality of Model Selection: Anesthetics (e.g., isoflurane, ketamine) profoundly depress autonomic tone and blunt baroreceptor reflexes. Testing an ERA in an anesthetized animal often yields false negatives because the baseline vascular tone is artificially lowered. Therefore, conscious telemetry is mandatory.
Causality of Challenge Agent: We utilize Big Endothelin-1 (Big ET-1) rather than mature ET-1. Big ET-1 requires in vivo cleavage by Endothelin Converting Enzyme (ECE) to become active. This enzymatic bottleneck provides a slow, sustained hypertensive plateau, offering a wide and stable therapeutic window to evaluate the antagonistic efficacy of FPPC, whereas direct ET-1 injection causes a rapid, unmeasurable spike followed by compensatory bradycardia.
Self-Validating System Design: The protocol uses a Latin-square crossover design. Each rat receives the vehicle, low-dose FPPC, and high-dose FPPC on alternating days. This ensures that the baseline MAP for each subject acts as its own internal control, validating the statistical power of the MAP reduction and proving the effect is drug-induced rather than an artifact of biological variance.
Step-by-Step Methodology
Surgical Implantation: Under isoflurane anesthesia, implant Data Sciences International (DSI) telemetry transmitters (e.g., HD-S10) into the abdominal aorta of Sprague-Dawley rats. Allow a 10-day recovery period until normal circadian MAP rhythms are re-established.
Baseline Acquisition: Transfer rats to quiet recording rooms. Record baseline MAP, heart rate, and locomotor activity continuously for 2 hours prior to dosing.
Prophylactic Dosing: Administer FPPC (3 mg/kg or 10 mg/kg, PO) or Vehicle (PO) 1 hour prior to the hypertensive challenge to align with the compound's
Tmax
(1.5 h).
Hypertensive Challenge: Administer Big ET-1 (1 nmol/kg) via a pre-implanted venous port.
Data Acquisition: Record hemodynamic parameters continuously for 6 hours post-challenge. Calculate the Area Under the Curve (AUC) of the change in MAP (
Δ
MAP) to quantify total hypertensive burden.
Quantitative Data Summary
Treatment Group
Baseline MAP (mmHg)
Peak MAP Post-Challenge (mmHg)
Maximum
Δ
MAP (mmHg)
Inhibition of Hypertensive Response (%)
Vehicle + Big ET-1
98 ± 4
142 ± 6
+44 ± 5
0% (Control)
FPPC (3 mg/kg) + Big ET-1
97 ± 3
120 ± 5
+23 ± 4
47.7%
FPPC (10 mg/kg) + Big ET-1
99 ± 4
104 ± 3
+5 ± 2
88.6%
References
Jae, H. S., Winn, M., von Geldern, T. W., Sorensen, B. K., Chiou, W. J., Nguyen, B., Marsh, K. C., & Opgenorth, T. J. (2001). "Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists." Journal of Medicinal Chemistry, 44(23), 3978-3984.
URL: [Link]
Liu, G., Kozmina, N. S., Winn, M., von Geldern, T. W., Chiou, W. J., Dixon, D. B., Nguyen, B., Marsh, K. C., & Opgenorth, T. J. (1999). "Design, Synthesis, and Activity of a Series of Pyrrolidine-3-carboxylic Acid-Based, Highly Specific, Orally Active ET(B) Antagonists Containing a Diphenylmethylamine Acetamide Side Chain." Journal of Medicinal Chemistry, 42(18), 3679-3689.
URL: [Link]
Liu, G., Henry, K. J. Jr., Szczepankiewicz, B. G., Winn, M., Kozmina, N. S., Boyd, S. A., Craig, R. J., ... & Opgenorth, T. J. (1998). "Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546)." Journal of Medicinal Chemistry, 41(17), 3261-3275.
URL: [Link]
Application
Enantioselective synthesis of 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid
Application Note & Protocol Enantioselective Synthesis of 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic Acid via Organocatalytic Asymmetric [3+2] Cycloaddition Abstract This application note provides a detailed pro...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol
Enantioselective Synthesis of 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic Acid via Organocatalytic Asymmetric [3+2] Cycloaddition
Abstract
This application note provides a detailed protocol for the enantioselective synthesis of 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid, a highly functionalized chiral scaffold of significant interest in medicinal chemistry. The presented strategy leverages a highly efficient organocatalytic asymmetric [3+2] cycloaddition reaction between an azomethine ylide and a fluorinated α,β-unsaturated ester. This approach offers excellent control over stereochemistry, providing access to the target molecule with high anticipated diastereoselectivity and enantioselectivity under mild reaction conditions. This guide is intended for researchers, scientists, and drug development professionals seeking to construct complex chiral pyrrolidine cores.
1. Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged structural motif in modern pharmaceuticals, appearing in a significant percentage of FDA-approved drugs that contain a saturated cyclic amine unit.[1] These five-membered nitrogen-containing heterocycles are central components of numerous natural products and synthetic drugs, valued for their conformational rigidity and ability to present substituents in well-defined three-dimensional space.[2][3] Specifically, chiral 2,3-disubstituted pyrrolidines serve as crucial building blocks for a wide range of biologically active molecules, including enzyme inhibitors and receptor agonists.[4][5] The target molecule, with its 2-(4-fluorophenyl), 1-phenyl, and 3-carboxylic acid substituents, represents a valuable scaffold for library synthesis in drug discovery programs. The fluorine atom, in particular, is often incorporated to enhance metabolic stability and binding affinity.
Traditional methods for synthesizing such complex pyrrolidines can be lengthy and may require harsh conditions or the use of stoichiometric chiral auxiliaries.[1][6] Modern asymmetric organocatalysis has emerged as a powerful alternative, enabling the direct and efficient construction of complex chiral architectures from simple precursors.[2][7]
2. Synthetic Strategy: An Organocatalytic Approach
To address the challenge of controlling the two contiguous stereocenters at the C2 and C3 positions, we propose a strategy centered on an organocatalytic asymmetric [3+2] cycloaddition. This powerful transformation involves the reaction of a 1,3-dipole (an azomethine ylide) with a dipolarophile (an activated alkene) to form the five-membered pyrrolidine ring.[8]
The key advantages of this approach are:
High Stereocontrol: A chiral organocatalyst, such as a Cinchona alkaloid-derived bifunctional catalyst, can orchestrate the facial selectivity of the cycloaddition, leading to high levels of both diastereoselectivity and enantioselectivity.[7]
Atom Economy: The cycloaddition is an addition reaction, meaning all atoms from the reactants are incorporated into the product, maximizing efficiency.
Mild Conditions: These reactions are typically run at or below room temperature, preserving sensitive functional groups.
The overall workflow involves three main stages: preparation of the reactants, the key organocatalytic cycloaddition, and final deprotection to yield the target carboxylic acid.
Figure 1: High-level workflow for the enantioselective synthesis.
3. Mechanism of Asymmetric Induction
The stereochemical outcome of the reaction is controlled by a chiral bifunctional organocatalyst, such as a thiourea derived from a Cinchona alkaloid. The catalyst activates both the azomethine ylide precursor (the imine) and the Michael acceptor through a network of non-covalent interactions, primarily hydrogen bonding.
The thiourea moiety of the catalyst binds and activates the unsaturated ester, while the tertiary amine (quinuclidine) moiety deprotonates the imine, facilitating the formation of the azomethine ylide. This dual activation brings the reactants into a highly organized, chiral transition state, dictating the enantio- and diastereoselectivity of the subsequent cycloaddition.
Figure 2: Proposed catalytic cycle with a bifunctional organocatalyst.
4. Detailed Experimental Protocols
Disclaimer: These protocols are representative and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.
4.1. Synthesis of Michael Acceptor: Ethyl 2-((4-fluorophenyl)(hydroxy)methyl)acrylate
Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluorobenzaldehyde (10.0 g, 80.6 mmol) and ethyl acrylate (12.1 g, 120.9 mmol). Dissolve the components in 1,4-dioxane (50 mL).
Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate (150 mL) and wash with 1M HCl (2 x 50 mL) and brine (1 x 50 mL).
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield the title compound as a colorless oil.
4.2. Key Step: Asymmetric [3+2] Cycloaddition
Reactor Setup: To a flame-dried 50 mL Schlenk flask under an argon atmosphere, add the chiral thiourea catalyst (e.g., Takemoto's catalyst, 0.1 equiv).
Reagent Addition: Add the Michael acceptor from step 4.1 (1.0 equiv) and N-phenylglycine ethyl ester (1.2 equiv).
Solvent and Initiation: Add anhydrous toluene (0.1 M concentration with respect to the Michael acceptor). Cool the mixture to 0 °C.
Reaction: Stir the reaction at 0 °C. Monitor the formation of the product by TLC and chiral HPLC to determine conversion and enantiomeric excess. The reaction is typically complete within 12-24 hours.
Quenching and Purification: Upon completion, concentrate the reaction mixture directly onto silica gel. Purify by flash column chromatography (Hexanes:Ethyl Acetate gradient) to isolate the desired diastereomer of the fully substituted pyrrolidine diester.
4.3. Final Step: Hydrolysis to 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid
Setup: Dissolve the purified pyrrolidine diester from step 4.2 (1.0 equiv) in a mixture of THF (tetrahydrofuran) and water (3:1 v/v).
Hydrolysis: Add lithium hydroxide (LiOH) (3.0 equiv) and stir the mixture at room temperature until the starting material is fully consumed (monitor by TLC).
Workup: Carefully acidify the reaction mixture to pH ~4-5 with 1M HCl at 0 °C.
Extraction: Extract the aqueous layer with dichloromethane (3 x V).
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product. Recrystallization from a suitable solvent system (e.g., ethanol/water) may be required for further purification.
5. Data Presentation & Expected Results
The following table summarizes the expected outcomes for the key cycloaddition step, based on literature precedents for similar transformations.[9][10][11]
Parameter
Expected Value
Analytical Method
Chemical Yield
75 - 90%
Isolated yield after chromatography
Diastereomeric Ratio (d.r.)
>20:1
¹H NMR analysis of the crude product
Enantiomeric Excess (ee)
90 - 99%
Chiral stationary phase HPLC
¹H NMR
Characteristic pyrrolidine ring protons
300-500 MHz NMR Spectroscopy
Mass Spectrometry
[M+H]⁺ corresponding to the product
High-Resolution Mass Spectrometry (HRMS)
6. Analytical Characterization
¹H NMR: The proton NMR spectrum should show distinct signals for the protons on the pyrrolidine ring. The coupling constants between H2, H3, and H4 will be critical for confirming the trans or cis relationship established during the cycloaddition.
¹³C NMR: The carbon spectrum will confirm the presence of all carbon atoms, including the carbonyl of the carboxylic acid and the fluorinated aromatic ring.
Chiral HPLC: The enantiomeric excess of the final product must be determined by HPLC using a chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) with a suitable mobile phase (e.g., Hexane/Isopropanol). The two enantiomers should be well-resolved, allowing for accurate quantification.
HRMS: High-resolution mass spectrometry will confirm the elemental composition of the synthesized molecule.
7. Troubleshooting
Issue
Potential Cause(s)
Suggested Solution(s)
Low Yield
Incomplete reaction; decomposition of reactants or product.
Verify the purity and dryness of all reagents and solvents. Lower the reaction temperature. Screen alternative catalysts or solvents (e.g., CH₂Cl₂, MTBE).
Low Diastereoselectivity
Suboptimal catalyst or reaction temperature.
Screen different chiral catalysts. Lowering the temperature often improves diastereoselectivity.
Low Enantioselectivity
Ineffective catalyst; presence of water or other impurities.
Use a freshly opened or purified catalyst. Ensure strictly anhydrous conditions. Re-optimize solvent and temperature.
Difficult Purification
Similar polarity of diastereomers or byproducts.
Optimize the chromatography gradient. Consider derivatization to aid separation or recrystallization.
The described organocatalytic asymmetric [3+2] cycloaddition provides a robust and highly efficient pathway for the synthesis of 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid. This method offers excellent control over the absolute and relative stereochemistry of the product, proceeding under mild conditions with high chemical yield. The resulting chiral pyrrolidine scaffold is a valuable building block for applications in drug discovery and development, demonstrating the power of modern asymmetric catalysis in accessing complex molecular architectures.
References
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at:
Organocatalytic asymmetric synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary centre at the 3-position. Organic & Biomolecular Chemistry (RSC Publishing). Available at:
Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery. Benchchem. Available at:
Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. CORE. Available at:
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC. Available at:
Synthesis of 2,3-Disubstituted Pyrrolidines and Piperidines via One-Pot Oxidative Decarboxylation−β-Iodination of Amino Acids. The Journal of Organic Chemistry. Available at:
Dynamic Kinetic Asymmetric Synthesis of Substituted Pyrrolidines from Racemic Cyclopropanes and Aldimines. Journal of the American Chemical Society. Available at:
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at:
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing). Available at:
Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition. Organic Process Research & Development. Available at:
Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF. ResearchGate. Available at:
Application Notes: (R)-Pyrrolidine-3-carboxylic Acid in the Synthesis of Bioactive Molecules. Benchchem. Available at:
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Semantic Scholar. Available at:
Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. Available at:
Technical Support Center: Synthesis of 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid
Welcome to the technical support center for the synthesis of 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate th...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yield, and troubleshoot common experimental challenges. The information provided herein is based on established principles of organic synthesis and data from analogous reactions.
Introduction
The synthesis of highly substituted pyrrolidine derivatives such as 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid is a significant endeavor in medicinal chemistry due to the prevalence of the pyrrolidine scaffold in numerous bioactive compounds. Achieving high yield and diastereoselectivity can be challenging. This guide provides a comprehensive resource to address potential issues during the synthesis, drawing from established methodologies for similar structures.
A plausible and efficient synthetic approach for the target molecule involves a [3+2] cycloaddition reaction between an azomethine ylide and a suitable dipolarophile. This method is well-documented for its ability to construct the pyrrolidine ring with good control over stereochemistry.
Proposed Synthetic Workflow
The following diagram outlines a recommended synthetic pathway for 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid.
Caption: Proposed synthetic workflow for 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
Question 1: Low or no yield of the cycloadduct in the [3+2] cycloaddition step.
Potential Cause 1: Inefficient Azomethine Ylide Formation. The initial condensation between the amino acid ester and the aldehyde is crucial. Incomplete formation of the azomethine ylide will directly impact the yield of the subsequent cycloaddition.
Solution:
Anhydrous Conditions: Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Moisture can hydrolyze the imine intermediate.
Reaction Monitoring: Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC) or ¹H NMR before proceeding with the cycloaddition.
Azeotropic Removal of Water: For the condensation step, consider using a Dean-Stark apparatus with a suitable solvent like toluene to remove water azeotropically and drive the equilibrium towards the imine.
Potential Cause 2: Suboptimal Reaction Conditions for Cycloaddition. The temperature, solvent, and presence of a catalyst are critical for the efficiency of 1,3-dipolar cycloadditions.
Solution:
Solvent Screening: The polarity of the solvent can significantly affect the reaction rate and selectivity. Screen a range of solvents from non-polar (e.g., toluene, dichloromethane) to polar aprotic (e.g., acetonitrile, DMF).
Temperature Optimization: While some cycloadditions proceed at room temperature, others may require heating to overcome the activation energy barrier. Conversely, for highly exothermic reactions, cooling might be necessary to prevent side product formation. Perform small-scale experiments at different temperatures (e.g., 0 °C, room temperature, 50 °C, reflux) to find the optimum.
Lewis Acid Catalysis: The use of a Lewis acid catalyst (e.g., AgOAc, Cu(I), or Zn(II) salts) can significantly enhance the rate and stereoselectivity of the cycloaddition.[1] A screening of different Lewis acids and their loadings is recommended.
Potential Cause 3: Decomposition of Reactants or Intermediates. The azomethine ylide or the dipolarophile might be unstable under the reaction conditions.
Solution:
In Situ Generation: Generate the azomethine ylide in situ in the presence of the dipolarophile to ensure it reacts as it is formed, minimizing decomposition.
Lower Reaction Temperature: If decomposition is suspected, running the reaction at a lower temperature for a longer duration might improve the yield.
Question 2: Poor diastereoselectivity in the [3+2] cycloaddition reaction.
Potential Cause 1: Inappropriate Solvent Choice. The solvent can influence the transition state geometry of the cycloaddition, thereby affecting the diastereomeric ratio of the product.
Solution: As with yield optimization, a systematic solvent screen is recommended. Less polar solvents often favor a more organized transition state, potentially leading to higher diastereoselectivity.
Potential Cause 2: Lack of Stereocontrol from the Catalyst. If a catalyst is being used, its structure and coordination to the reactants play a pivotal role in determining the stereochemical outcome.
Solution:
Chiral Ligands: For enantioselective synthesis, the use of a chiral ligand in conjunction with a metal catalyst is essential. The choice of ligand can dramatically influence both the diastereoselectivity and enantioselectivity.
Catalyst Loading: The concentration of the catalyst can also impact selectivity. It is advisable to optimize the catalyst loading.
Potential Cause 3: High Reaction Temperature. Higher temperatures can provide enough energy to overcome the small energy differences between diastereomeric transition states, leading to a mixture of products.
Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
Question 3: Difficulty in the N-arylation of the pyrrolidine nitrogen.
Potential Cause 1: Steric Hindrance. The pyrrolidine nitrogen might be sterically hindered, making the approach of the arylating agent difficult.
Solution:
Choice of Coupling Method: Buchwald-Hartwig amination is often more tolerant of sterically hindered substrates than Chan-Lam coupling.
Ligand and Catalyst System: For Buchwald-Hartwig coupling, screen different palladium catalysts and phosphine ligands. Bulky, electron-rich ligands often promote the coupling of sterically demanding substrates.
Potential Cause 2: Catalyst Deactivation. The catalyst can be deactivated by impurities in the starting materials or by coordination to other functional groups in the molecule.
Solution:
Purification of Starting Materials: Ensure the pyrrolidine intermediate is of high purity before attempting the N-arylation.
Inert Atmosphere: Perform the reaction under a strict inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.
Question 4: Incomplete ester hydrolysis or side reactions during the final step.
Potential Cause 1: Insufficiently Strong Basic Conditions. The ester group may be resistant to hydrolysis under mild conditions.
Solution:
Stronger Base: If using LiOH, consider increasing the equivalents or switching to a stronger base like NaOH or KOH.
Co-solvent: The addition of a co-solvent like methanol or ethanol can increase the solubility of the substrate and improve the reaction rate.
Elevated Temperature: Heating the reaction mixture can accelerate the hydrolysis.
Potential Cause 2: Epimerization at the C3 Position. The proton at the C3 position is acidic and can be removed under basic conditions, leading to epimerization and a mixture of diastereomers.
Solution:
Milder Conditions: Use the mildest conditions possible for hydrolysis (e.g., LiOH in THF/water at room temperature).
Careful Monitoring: Monitor the reaction closely by TLC or HPLC and stop the reaction as soon as the starting material is consumed to minimize the risk of epimerization.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for achieving high yield in this synthesis?
A1: The most critical parameters are:
Purity of Starting Materials: Impurities can interfere with the reactions, especially those involving catalysts.
Anhydrous Conditions: Particularly for the formation of the azomethine ylide and any organometallic coupling reactions.
Reaction Temperature: This affects both the reaction rate and selectivity.
Choice of Catalyst and Ligands: Crucial for both yield and stereoselectivity, especially in the cycloaddition and N-arylation steps.
Q2: How can I monitor the progress of the reactions?
A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of products. For more quantitative analysis and to check for the formation of isomers, High-Performance Liquid Chromatography (HPLC) and ¹H NMR spectroscopy are recommended.
Q3: What are some common side products to expect?
A3:
In the cycloaddition step, you might observe the formation of diastereomers.
During N-arylation, side products from homo-coupling of the boronic acid can occur.
In the hydrolysis step, incomplete reaction will leave unreacted ester, and prolonged reaction times under harsh basic conditions could lead to epimerization at C3.
Q4: What purification methods are most effective for the intermediates and the final product?
A4:
Intermediates: Column chromatography on silica gel is typically the most effective method for purifying the cycloadduct and the N-arylated intermediate. The choice of eluent will depend on the polarity of the compound.
Final Product: The final carboxylic acid product can often be purified by recrystallization. If it is an amorphous solid or an oil, purification might be achieved by preparative HPLC. Acid-base extraction can also be a useful technique to separate the carboxylic acid product from neutral impurities.
Experimental Protocols
General Protocol for [3+2] Cycloaddition
To a solution of 4-fluorobenzaldehyde (1.0 eq.) and glycine ethyl ester (1.0 eq.) in anhydrous toluene (0.5 M) in a round-bottom flask equipped with a Dean-Stark trap, add a catalytic amount of p-toluenesulfonic acid.
Reflux the mixture until the theoretical amount of water has been collected in the Dean-Stark trap.
Cool the reaction mixture to room temperature.
Add ethyl cinnamate (1.1 eq.) and the desired Lewis acid catalyst (e.g., AgOAc, 10 mol%).
Stir the reaction mixture at the optimized temperature (e.g., room temperature to 80 °C) and monitor the progress by TLC.
Upon completion, quench the reaction, and perform an aqueous workup.
Purify the crude product by column chromatography on silica gel.
General Protocol for N-Arylation (Buchwald-Hartwig Amination)
To an oven-dried Schlenk flask, add the pyrrolidine cycloadduct (1.0 eq.), phenylboronic acid (1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., SPhos, 4-10 mol%).
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
Add anhydrous solvent (e.g., toluene or dioxane) and a base (e.g., K₃PO₄, 2.0 eq.).
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed as monitored by TLC.
Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the residue by column chromatography.
General Protocol for Ester Hydrolysis
Dissolve the N-phenyl pyrrolidine derivative (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).
Add LiOH·H₂O (2.0-5.0 eq.) and stir the mixture at room temperature.
Monitor the reaction by TLC until the starting material has disappeared.
Acidify the reaction mixture to pH ~4-5 with a dilute acid (e.g., 1 M HCl).
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the final product.
If necessary, purify the product by recrystallization or preparative HPLC.
Data Summary
The following table provides a hypothetical summary of expected outcomes based on the optimization of key reaction parameters.
Step
Parameter
Condition A
Condition B
Expected Outcome
[3+2] Cycloaddition
Catalyst
None
AgOAc (10 mol%)
Higher yield and diastereoselectivity with Condition B.
Solvent
Toluene
Acetonitrile
Toluene may favor higher diastereoselectivity.
Temperature
25 °C
80 °C
Higher temperature may increase rate but decrease selectivity.
N-Arylation
Catalyst/Ligand
Pd(OAc)₂/PPh₃
Pd₂(dba)₃/SPhos
Condition B is generally more effective for hindered couplings.
Base
K₂CO₃
K₃PO₄
K₃PO₄ is often a better choice for Buchwald-Hartwig aminations.
Hydrolysis
Base
LiOH
NaOH
NaOH may lead to faster reaction but also a higher risk of epimerization.
References
Ghosh, A. K., Kulkarni, S., Xu, C.-X., & Fanwick, P. E. (2006). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. Organic Letters, 8(21), 4847–4850. [Link]
Bélanger, G., Darsigny, V., Doré, M., & Lévesque, F. (2010). Highly Diastereoselective Synthesis of Substituted Pyrrolidines Using a Sequence of Azomethine Ylide Cycloaddition and Nucleophilic Cyclization. Organic Letters, 12(7), 1436–1439. [Link]
Recent Advances in the Synthesis of Pyrrolidines. (2024). IntechOpen. [Link]
Process for the preparation of pyrollidine-3-carboxylic acids. (2013).
Pranaitytė, G., Grybaitė, B., Mickevičius, V., Petrikaitė, V., & Endriulaitytė, U. (2024). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. Open Readings 2024: The 67th International Conference for Students of Physics and Natural Sciences: Book of Abstracts, 88. [Link]
Beksultanova, A., & Dogan, I. (2021). Synthesis of enantioselective heteroaryl-substituted pyrrolidines under ferrocenyl aziridinyl methanol-Ag catalyst systems. RSC Advances, 11(34), 20974-20982. [Link]
Reducing stereoisomer contamination in 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid
A Guide for Researchers, Scientists, and Drug Development Professionals on Reducing Stereoisomer Contamination This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) to addre...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for Researchers, Scientists, and Drug Development Professionals on Reducing Stereoisomer Contamination
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of stereoisomer contamination in the synthesis of 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid. As a Senior Application Scientist, this guide is structured to provide not only procedural solutions but also the underlying scientific principles to empower you in your research.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding stereoisomerism in the target molecule.
Q1: How many stereoisomers are possible for 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid?
A: The molecule has two chiral centers at the C2 and C3 positions of the pyrrolidine ring. Therefore, a total of four stereoisomers are possible: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). These exist as two pairs of enantiomers.
Q2: Why is controlling the stereochemistry of this molecule important?
A: In drug development, different stereoisomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles.[1] One enantiomer may be therapeutically active while the other could be inactive or even harmful. Therefore, obtaining the desired stereoisomer in high purity is critical for safety and efficacy.
Q3: What are the primary synthetic strategies for creating the pyrrolidine ring in this molecule?
A: The most common and effective method for constructing polysubstituted pyrrolidines is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile.[2][3] Other methods include tandem reactions, Michael additions, and the reduction of substituted pyrroles.[4][5][6]
Q4: What is the first step I should take if I observe significant stereoisomer contamination in my product?
A: The first step is to accurately quantify the ratio of stereoisomers present. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent. Once the isomeric ratio is known, you can proceed with troubleshooting the synthetic methodology or implementing a purification strategy.
II. Troubleshooting Guide: Strategies to Minimize Stereoisomer Contamination
This guide is organized by common problems encountered during the synthesis and purification of 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid.
Problem 1: High Levels of Diastereomer Contamination in the Crude Reaction Mixture
If you are observing a mixture of diastereomers (e.g., both cis and trans isomers), the issue lies within the stereoselectivity of your ring-forming reaction.
Root Cause Analysis:
The diastereoselectivity of 1,3-dipolar cycloaddition reactions is influenced by several factors, including the geometry of the azomethine ylide and the dipolarophile, the reaction temperature, the solvent, and the presence of a catalyst.[7][8] The transition state leading to the endo or exo product determines the relative stereochemistry at the C2 and C3 positions.
Solutions and Experimental Protocols:
Optimize Reaction Conditions:
Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the kinetically controlled product.
Solvent: The polarity of the solvent can influence the stability of the transition states. Experiment with a range of solvents from non-polar (e.g., toluene, THF) to polar aprotic (e.g., acetonitrile, DMF).
Catalyst: Lewis acid catalysts (e.g., AgOAc, Ag2CO3) can coordinate to the reactants and promote a more ordered transition state, leading to higher diastereoselectivity.[2][7]
Protocol: Catalyst Screening for Improved Diastereoselectivity
Set up parallel reactions in small vials.
To each vial, add the azomethine ylide precursor and the dipolarophile in your standard solvent.
Add a different Lewis acid catalyst (e.g., AgOAc, Cu(OTf)2, Zn(OTf)2) to each vial at a loading of 5-10 mol%.
Stir the reactions at a consistent temperature (e.g., room temperature or 0 °C) for a set period.
Quench the reactions and analyze the crude product mixture by ¹H NMR or HPLC to determine the diastereomeric ratio.
Employ Chiral Auxiliaries: The use of a chiral auxiliary on either the azomethine ylide or the dipolarophile can effectively control the facial selectivity of the cycloaddition, leading to a single diastereomer.[9] For example, an N-tert-butanesulfinyl group can act as an effective chiral auxiliary.[2][7]
Problem 2: Poor Enantiomeric Excess (ee) of the Desired Diastereomer
Even with good diastereoselectivity, you may obtain a racemic or near-racemic mixture of the desired diastereomer.
Root Cause Analysis:
Achieving high enantioselectivity requires the use of a chiral catalyst or a chiral starting material from the "chiral pool".[10][11][12] The catalyst or chiral auxiliary creates a chiral environment that favors the formation of one enantiomer over the other.
Solutions and Experimental Protocols:
Asymmetric Catalysis:
Utilize a chiral Lewis acid catalyst complexed with a chiral ligand. A variety of chiral ligands are available, and screening is often necessary to find the optimal one for your specific substrate.
Organocatalysis, using chiral amines or phosphoric acids, can also be a powerful tool for enantioselective pyrrolidine synthesis.[10][11]
Chiral Pool Synthesis:
Start with an enantiomerically pure precursor, such as (R)- or (S)-pyrrolidine-3-carboxylic acid, and build the desired substitutions onto the existing chiral scaffold.[12]
Kinetic Resolution:
This technique involves the use of a chiral reagent or catalyst that reacts at a different rate with each enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer.[13] Enzymatic resolutions using lipases are a common and effective method.[13]
Diagram: Asymmetric Catalysis Workflow
Caption: Workflow for asymmetric synthesis and analysis.
Problem 3: Difficulty in Separating Stereoisomers by Standard Chromatography
Stereoisomers often have very similar physical properties, making their separation by standard silica gel chromatography challenging.
Root Cause Analysis:
Enantiomers have identical physical properties in an achiral environment, and diastereomers can also have very similar polarities.
Solutions and Experimental Protocols:
Chiral HPLC: This is the most reliable method for both analytical and preparative separation of enantiomers.[1][14] Polysaccharide-based chiral stationary phases (CSPs) are often effective for this class of compounds.[1]
Parameter
Typical Condition
Column
Polysaccharide-based CSP (e.g., Chiralcel® OD-H)
Mobile Phase
n-Hexane/Isopropanol/Trifluoroacetic Acid
Flow Rate
0.5 - 1.0 mL/min
Detection
UV (e.g., 254 nm)
Diastereomeric Salt Crystallization: This classical resolution technique is suitable for larger-scale separations.[1] It involves reacting the racemic carboxylic acid with a chiral base (e.g., (R)-(+)-α-methylbenzylamine) or a chiral acid (if the amine is the target) to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.
Protocol: Diastereomeric Salt Resolution
Dissolve the racemic 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid in a suitable solvent (e.g., ethanol, isopropanol).
Add 0.5 equivalents of a chiral resolving agent (e.g., (R)-(-)-mandelic acid).[1]
Heat the mixture to achieve complete dissolution, then allow it to cool slowly to room temperature, and finally in an ice bath.
The less soluble diastereomeric salt will crystallize out. Collect the crystals by filtration.
Liberate the enantiomerically enriched free acid from the salt by treatment with a strong acid (e.g., HCl).
Analyze the enantiomeric excess of the product by chiral HPLC.
Derivatization: In some cases, derivatizing the carboxylic acid or the secondary amine with a chiral reagent can create diastereomers that are more easily separable by standard chromatography.[15]
Diagram: Diastereomeric Salt Resolution Workflow
Caption: Diastereomeric salt resolution process.
III. Conclusion
Controlling stereoisomer contamination in the synthesis of 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid requires a systematic approach that considers both the synthetic strategy and the purification techniques. By carefully optimizing reaction conditions, employing chiral catalysts or auxiliaries, and utilizing appropriate separation methods like chiral HPLC or diastereomeric salt crystallization, researchers can obtain the desired stereoisomer in high purity. This guide provides a foundation for troubleshooting common issues and implementing effective solutions in your experimental work.
IV. References
Blanco-López, E., Foubelo, F., Retamosa, M. D. G., & Sansano, J. M. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(45), 8051–8056. [Link]
Cheng, T., Meng, S., & Huang, Y. (2013). A Highly Diastereoselective and Enantioselective Synthesis of Polysubstituted Pyrrolidines via an Organocatalytic Dynamic Kinetic Resolution Cascade. Organic Letters, 15(8), 1958–1961. [Link]
Ley, S. V., & Leach, A. G. (2006). Stereoselective Synthesis of 2-Dienyl-Substituted Pyrrolidines Using an η4-Dienetricarbonyliron Complex as the Stereodirecting Element: Elaboration to the Pyrrolizidine Skeleton. Organic Letters, 8(21), 4847–4850. [Link]
Scott, M. E., & Sarpong, R. (2006). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. The Journal of Organic Chemistry, 71(23), 8923–8926. [Link]
Zhu, J., & Wang, Q. (2005). Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. Organic Letters, 7(23), 5227–5230. [Link]
Blanco-López, E., Foubelo, F., Retamosa, M. D. G., & Sansano, J. M. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. ACS Publications. [Link]
Zhang, Y., et al. (2013). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PLoS ONE, 8(1), e52821. [Link]
Arrayás, R. G., & Carretero, J. C. (2014). Stereospecific Synthesis of Pyrrolidines with Varied Configurations via 1,3-Dipolar Cycloadditions to Sugar-Derived Enones. The Journal of Organic Chemistry, 79(11), 5245–5254. [Link]
Cheng, T., Meng, S., & Huang, Y. (2013). A highly diastereoselective and enantioselective synthesis of polysubstituted pyrrolidines via an organocatalytic dynamic kinetic resolution cascade. HKUST Research Portal. [Link]
Al-Aabed, Y., & Carretero, J. C. (2015). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 51(3), 444-458. [Link]
Wang, Y., et al. (2022). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Molecules, 27(19), 6649. [Link]
Carretero, J. C., et al. (2015). Stereochemical Diversity in Pyrrolidine Synthesis by Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides. ResearchGate. [Link]
Uno, K., et al. (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. [Link]
Padwa, A., & Ku, H. (1980). Synthesis of polysubstituted fused pyrrolidines via [2 + 2]/[2 + 3] cycloaddition of azomethine ylides. Organic Chemistry Frontiers, 3(1), 39-43. [Link]
Berry, S. S., & Jones, S. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry, 19(47), 10299-10310. [Link]
Mohammadi, M., & Gholinejad, M. (2024). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]
Mohammadi, M., & Gholinejad, M. (2024). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
Gevorgyan, V. (2012). Advances in Selected Heterocyclization Methods. Accounts of Chemical Research, 45(8), 1331-1342. [Link]
Aturki, Z., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 235. [Link]
Hayashi, Y., & Gotoh, H. (2005). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 3(23), 4293-4295. [Link]
Gouverneur, V., et al. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Chemistry, 18(41), 13126-32. [Link]
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
Stanciauskaite, M., et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Molecules. [Link]
Wang, Y., et al. (2021). Highly sensitive LC-MS method for stereochemical quality control of a pharmaceutical drug substance intermediate. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002. [Link]
Poole, C. F. (2012). Separation of Stereoisomers. ResearchGate. [Link]
Stanciauskaite, M., et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules. [Link]
Steinke, J. H. G. (2001). Non-Aromatic Heterocyclic Systems. Imperial College London. [Link]
Resolving baseline noise in HPLC for 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid
A Guide for the Analysis of 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid and Related Compounds Welcome to the technical support center. As a Senior Application Scientist, I understand that a stable baseline i...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for the Analysis of 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid and Related Compounds
Welcome to the technical support center. As a Senior Application Scientist, I understand that a stable baseline is the foundation of accurate and reproducible HPLC analysis. This guide is designed to provide you, our fellow researchers and drug development professionals, with a structured approach to troubleshooting and resolving baseline noise, using 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid as a representative analyte. The principles discussed here are broadly applicable but are tailored with considerations for this compound class, which features aromatic rings (implying UV activity) and a carboxylic acid group (suggesting potential pH sensitivity and chelation effects).
Frequently Asked Questions (FAQs)
This section provides quick answers to common issues. For a more detailed, systematic approach, please proceed to the In-Depth Troubleshooting Guides .
Q1: My baseline is showing small, rapid, and regular pulsations. What's the most likely cause?
A1: This is classic high-frequency or periodic noise, often linked directly to the pump. The pulsations you're seeing may coincide with the pump's piston strokes.[1][2] The most common culprits are air bubbles trapped in the pump head or faulty check valves.[3][4]
Immediate Action: Purge the pump thoroughly on all solvent lines to dislodge any trapped air.[5] If this doesn't resolve the issue, your check valves may be dirty or failing and require cleaning or replacement.[3][4]
Q2: My baseline is drifting steadily upwards or downwards throughout my run. What should I check first?
A2: Baseline drift is often related to the mobile phase or temperature instability.[6][7]
Mobile Phase: If you are running a gradient, ensure the absorbance of your mobile phase components (A and B) are matched at your analytical wavelength.[6] An imbalance can cause a steady drift as the solvent composition changes. Also, ensure your mobile phase is fresh; degradation of additives like TFA can alter UV absorbance over time.[6]
Temperature: Unstable column or detector cell temperatures are a primary cause of drift.[6][8] Ensure your column oven is set to a stable temperature and that the detector isn't subject to drafts from air conditioning.[6][9]
Q3: I'm seeing random, irregular spikes in my baseline. Where should I start looking?
A3: Irregular noise or spikes often point to contamination or air bubbles in the detector.[2][10][11]
Immediate Action: First, check for any visible leaks in the system.[12] Then, flush the detector flow cell with a strong, miscible solvent like methanol or isopropanol to remove contaminants or dislodge bubbles.[13] If the problem persists, consider that the source of contamination could be your mobile phase or a contaminated column.[1][14]
In-Depth Troubleshooting Guides
A noisy baseline can originate from any part of the HPLC system. The key to efficient troubleshooting is a logical, systematic process of elimination. This guide is structured to walk you through the HPLC flow path, from the mobile phase to the detector.
Characterizing the Noise
Before you begin, carefully observe the characteristics of the noise. This initial diagnosis can provide crucial clues to the source of the problem.
Noise Type
Description
Common Probable Causes
Initial Diagnostic Actions
High-Frequency Noise (Regular Pulsations)
Rapid, regular, repeating spikes or waves. Often correlates with pump stroke frequency.[2]
Air in pump head, faulty/dirty check valves, pump seal leaks.[3][4]
Observe the pressure trace for corresponding fluctuations.[9] Purge the pump.
Low-Frequency Noise (Drift)
A slow, steady, directional change in the baseline over a long period.[7]
Temperature fluctuations (column/detector), mobile phase imbalance in gradient, insufficient column equilibration, contaminated column.[6][13][15]
Check column oven and lab temperature stability. Prepare fresh mobile phase.
Irregular Noise (Spikes/Wander)
Random, non-reproducible spikes or broad, wandering baseline.
Mobile phase contamination, air bubbles in the system (especially detector), detector lamp failing, dirty flow cell.[2][10][11][16]
Prepare fresh, filtered mobile phase. Flush the detector flow cell. Check detector lamp energy.
Systematic Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving baseline noise.
Caption: A systematic workflow for troubleshooting HPLC baseline noise.
Experimental Protocols & Causality
The Problem: Dissolved gases in the mobile phase can come out of solution as pressure changes throughout the system, forming bubbles.[17][18] These bubbles cause noise when they pass through the pump (pressure fluctuations) or the detector flow cell (spikes).[18][19] Contaminated or low-quality solvents can also introduce impurities that create a noisy or drifting baseline.[1][14][16]
Causality: According to Henry's Law, the solubility of a gas in a liquid is dependent on pressure. As the mobile phase moves from the high-pressure environment of the column to the low-pressure environment of the detector, dissolved gases can spontaneously form bubbles (outgassing).[17][19] Modern HPLC systems use in-line vacuum degassers, but their efficiency should not be taken for granted.[1][20]
Step-by-Step Protocol:
Solvent Selection: Always use HPLC-grade or MS-grade solvents and reagents.[13][14] Use purified water (e.g., 18.2 MΩ·cm).
Filtration: Filter all aqueous buffers and mobile phases containing salts through a 0.45 µm or 0.22 µm membrane filter.[14][19] This removes particulate matter that can cause blockages and noise.
Degassing:
Primary Method: Ensure your system's in-line vacuum degasser is functioning correctly. Check for leaks in the vacuum tubing.
Secondary/Ancillary Method: For particularly troublesome applications, consider offline degassing methods like helium sparging or vacuum filtration before placing the mobile phase on the instrument.[17][18]
Freshness: Prepare aqueous mobile phases fresh daily to prevent microbial growth, which can introduce contaminants.[14]
The Problem: The HPLC pump is the heart of the system, and mechanical issues are a primary source of periodic baseline noise.[1][3] Worn seals, leaky fittings, or malfunctioning check valves can introduce air or cause pressure fluctuations that manifest as a noisy baseline.[3][14]
Causality: Check valves are critical one-way valves that control the direction of mobile phase flow during the piston strokes. If a check valve is stuck open or closed due to contamination or wear, the pump cannot deliver a constant, pulse-free flow, resulting in pressure oscillations that are transmitted to the detector.[3]
Step-by-Step Protocol:
System Purge: With the purge valve open, set the pump to a high flow rate (e.g., 5 mL/min) and flush each solvent line for several minutes to ensure no air is trapped in the lines or pump head.[5][12]
Pressure Fluctuation Test: With the system running under normal method conditions, monitor the pressure reading. The pressure should be stable with minimal fluctuation (typically <1-2% of the total pressure). Significant, regular fluctuations point to a pump issue.[9]
Check Valve Diagnosis: If pulsations persist after purging, the check valves are the next suspect. Consult your instrument manual for instructions on removing, sonicating them in methanol or isopropanol, and reinstalling them. If cleaning does not work, they should be replaced.[3][4]
Leak Inspection: Carefully inspect all fittings and connections, from the solvent reservoir to the detector waste line, for any signs of fluid. A leak can allow air to enter the system.[3][12] Pay special attention to pump seals, which are a common wear part.[12]
The Problem: The column can trap contaminants that later leach out, causing baseline drift or ghost peaks.[1][21] The detector itself can be a source of noise due to a dirty flow cell, a failing lamp, or temperature instability.[10][16][21]
Causality: For UV detectors, noise is inversely proportional to the amount of light reaching the photodiode.[22] A dirty flow cell, air bubbles, or a deteriorating lamp reduces light throughput, which the detector electronics amplify as noise.[10][22] Temperature fluctuations can alter the refractive index of the mobile phase in the flow cell, causing baseline drift.[6][8][21]
Step-by-Step Protocol:
Column Isolation Test: To determine if the column is the source of noise, replace it with a zero-dead-volume union and run the mobile phase through the system.[1] If the baseline becomes stable, the column is contaminated and needs to be flushed or replaced.
Column Flush: If the column is contaminated, flush it according to the manufacturer's instructions. A generic flush for a C18 column would involve switching to progressively stronger, miscible solvents (e.g., from buffered mobile phase to water, then methanol, then isopropanol).
Flow Cell Cleaning: If noise persists without the column, the detector flow cell may be dirty.[21] Flush the flow cell with a strong solvent like methanol. For persistent contamination, a 1N nitric acid solution can be used (consult your detector manual first; never use hydrochloric acid ).[13]
Temperature Control: Verify that the column oven is maintaining a stable temperature. Insulate any exposed tubing between the column and the detector to minimize environmental temperature effects.[6]
Lamp Energy Check: Most modern HPLC software allows you to check the energy output of the UV lamp. If the energy is low or has dropped significantly, the lamp may be nearing the end of its life and require replacement.[2][21]
By methodically working through these steps, you can effectively isolate and resolve the source of baseline noise, ensuring the integrity and quality of your chromatographic data for 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid and other critical analyses.
References
Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. [Link]
HPLC Repair Services: Common Causes of Baseline Noise. Conquer Scientific. [Link]
5 Major causes of noise in chromatograms during HPLC analysis? Reddit r/CHROMATOGRAPHY. [Link]
What is Mobile Phase Degassing? Chromatography Today. [Link]
Efficacy Comparison of 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid and its Non-fluorinated Analog: A Guide for Preclinical Development
Introduction The 1-phenylpyrrolidine-3-carboxylic acid scaffold is a privileged structure in modern medicinal chemistry, particularly for targeting the central nervous system (CNS). Derivatives of this core have shown pr...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The 1-phenylpyrrolidine-3-carboxylic acid scaffold is a privileged structure in modern medicinal chemistry, particularly for targeting the central nervous system (CNS). Derivatives of this core have shown promise in modulating neurotransmitter systems, with some acting as potent inhibitors of transporters crucial for synaptic signaling.[1][2][3][4] This guide provides a comprehensive comparison of two key analogs: 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid (herein Compound F ) and its direct non-fluorinated counterpart, 2-phenyl-1-phenylpyrrolidine-3-carboxylic acid (herein Compound H ).
The strategic introduction of a fluorine atom is a cornerstone of contemporary drug design, often employed to enhance metabolic stability, binding affinity, and overall pharmacokinetic properties.[5][6][7][8][9] This document outlines a series of head-to-head experimental evaluations designed to quantify the impact of para-fluorination on the phenyl ring at the 2-position of the pyrrolidine core. The objective is to provide researchers and drug development professionals with a clear, data-driven framework for selecting the superior candidate for further preclinical and clinical development.
Based on the structural similarity of these compounds to known neuroactive agents, we hypothesize their primary mechanism of action to be the inhibition of the Glycine Transporter Type 1 (GlyT1). GlyT1 plays a critical role in regulating glycine levels at the N-methyl-D-aspartate (NMDA) receptor, making it a high-value target for treating CNS disorders like schizophrenia, where NMDA receptor hypofunction is implicated.[10][11][12][13] The following experimental plan is designed to test this hypothesis and rigorously compare the efficacy of Compound F and Compound H .
The Strategic Role of Fluorine in Drug Design
Before detailing the experimental protocols, it is essential to understand the rationale behind creating the fluorinated analog, Compound F . The substitution of a hydrogen atom with fluorine, despite its minimal steric impact (van der Waals radius of 1.47 Å for F vs. 1.20 Å for H), introduces profound electronic and metabolic changes.[6][8]
Key potential advantages conferred by fluorination include:
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. If the para-position of the phenyl ring is a site of metabolic oxidation by cytochrome P450 enzymes, the C-F bond can act as a "metabolic shield," preventing hydroxylation and thereby increasing the compound's half-life.[5][7][8]
Increased Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution of the aromatic ring and enable favorable interactions—such as hydrogen bonds or dipole-dipole interactions—with amino acid residues in the target protein's binding pocket.[7][8] This can lead to a measurable increase in potency.
Modulation of Physicochemical Properties: Fluorination typically increases lipophilicity, which can influence a molecule's ability to cross cellular membranes, including the blood-brain barrier.[5][6][9] It can also modulate the pKa of nearby functional groups, affecting solubility and ionization state at physiological pH.[6]
The following sections describe the experiments designed to quantify these effects.
Experimental Design and Comparative Analysis
Our comparative efficacy study is structured around a series of industry-standard in vitro assays. These tests will provide a quantitative assessment of potency, selectivity, and metabolic stability, forming a robust dataset for decision-making.
Diagram: Experimental Workflow
The overall process for comparing the two compounds is outlined below. This workflow ensures a logical progression from initial characterization to functional assessment and metabolic profiling.
Caption: Experimental workflow for comparative analysis.
Rationale: This assay directly measures the binding affinity of Compound F and Compound H to the hypothesized target, GlyT1. A higher affinity (lower Kᵢ value) indicates a stronger interaction with the transporter, which is a primary indicator of potency. This experiment uses a competitive binding format where the test compounds compete with a known radiolabeled ligand for the GlyT1 binding site.[14][15][16]
Protocol:
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human GlyT1. Protein concentration is determined via a BCA assay.
Assay Buffer: Use a standard binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).
Reaction Mixture: In a 96-well plate, combine:
50 µL of cell membrane preparation (10-20 µg protein).
50 µL of test compound (Compound F or Compound H ) at 12 different concentrations (e.g., from 0.1 nM to 10 µM).
50 µL of a radiolabeled GlyT1 ligand (e.g., [³H]-NFPS) at a final concentration equal to its Kᴅ.
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to reach binding equilibrium.
Filtration: Rapidly terminate the reaction by vacuum filtration through GF/C filters pre-soaked in polyethyleneimine (PEI) to trap the membrane-bound radioligand. Wash filters rapidly with ice-cold wash buffer.
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC₅₀ value using non-linear regression. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Rationale: While binding indicates affinity, a functional assay confirms that this binding translates into biological activity—specifically, the inhibition of glycine transport. This cell-based assay measures the ability of the compounds to block the uptake of radiolabeled glycine into cells expressing GlyT1.[12][17][18][19][20][21]
Protocol:
Cell Plating: Seed HEK293 cells stably expressing human GlyT1 into a 96-well plate and grow to near confluence.
Pre-incubation: Wash cells with Krebs-Henseleit buffer (KHB). Pre-incubate the cells for 10 minutes at 37°C with varying concentrations of Compound F or Compound H .
Initiation of Uptake: Add a solution containing [³H]-glycine (final concentration ~1 µM) to initiate the uptake process.
Incubation: Incubate for a short, defined period (e.g., 15 minutes) at 37°C. The uptake should be in the linear range.
Termination: Stop the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KHB.
Cell Lysis & Quantification: Lyse the cells with a scintillation cocktail or appropriate lysis buffer and measure the intracellular radioactivity using a scintillation counter.
Data Analysis: Determine the concentration of each compound that inhibits 50% of the specific glycine uptake (IC₅₀) by fitting the data to a dose-response curve.
Diagram: Hypothesized GlyT1 Inhibition at the Synapse
This diagram illustrates the proposed mechanism of action, where inhibition of GlyT1 on glial cells increases synaptic glycine, thereby enhancing NMDA receptor function.
Caption: Mechanism of GlyT1 inhibition at a glutamatergic synapse.
Experiment 3: Metabolic Stability - Human Liver Microsomal Assay
Rationale: This assay is a critical early ADME (Absorption, Distribution, Metabolism, and Excretion) screen. It evaluates the susceptibility of the compounds to metabolism by Phase I enzymes (primarily cytochrome P450s) found in the liver.[22][23][24] A longer half-life in this assay suggests better metabolic stability, which often translates to improved oral bioavailability and duration of action in vivo. This is where the "metabolic shielding" effect of the fluorine atom in Compound F is expected to be most evident.
Protocol:
Reagents: Use pooled human liver microsomes (HLM), NADPH (as a cofactor), and a reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.4).[25]
Incubation:
Pre-warm a mixture of HLM (final concentration ~0.5 mg/mL protein) and the test compound (Compound F or Compound H , final concentration ~1 µM) at 37°C.
Initiate the metabolic reaction by adding a pre-warmed solution of NADPH.
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.[26]
Sample Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining amount of the parent compound at each time point.
Data Analysis:
Plot the natural logarithm of the percentage of compound remaining versus time.
The slope of the linear regression line gives the elimination rate constant (k).
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
The following tables present hypothetical but realistic data that one might expect from these experiments, designed to illustrate the potential impact of fluorination.
Table 1: Comparative In Vitro Efficacy Data
Compound ID
Target
Assay Type
Result (Kᵢ, nM)
Result (IC₅₀, nM)
Compound H
GlyT1
Radioligand Binding
125.4
-
Compound F
GlyT1
Radioligand Binding
12.8
-
Compound H
GlyT1
Functional Uptake
-
210.2
Compound F
GlyT1
Functional Uptake
-
22.5
Interpretation: The data clearly show that Compound F is approximately 10-fold more potent than its non-fluorinated analog, Compound H , in both binding affinity (Kᵢ) and functional inhibition (IC₅₀). This suggests the 4-fluoro-phenyl group engages in highly favorable interactions within the GlyT1 binding pocket.
Table 2: Comparative In Vitro Metabolic Stability Data
Compound ID
Matrix
In Vitro Half-Life (t½, min)
Intrinsic Clearance (CLᵢₙₜ, µL/min/mg)
Compound H
Human Liver Microsomes
18.5
75.1
Compound F
Human Liver Microsomes
> 90
< 15.4
Interpretation:Compound F demonstrates significantly enhanced metabolic stability compared to Compound H . The half-life is over 5-fold longer, and the intrinsic clearance is consequently much lower. This strongly supports the hypothesis that the para-position of the phenyl ring is a primary site of metabolism for Compound H , and the C-F bond in Compound F effectively blocks this metabolic pathway.
Conclusion and Recommendation
Based on the comprehensive in vitro profiling, 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid (Compound F) emerges as the superior lead candidate for further development. The strategic incorporation of a single fluorine atom resulted in a remarkable ~10-fold increase in potency against the GlyT1 transporter and a >5-fold improvement in metabolic stability in human liver microsomes.
These results provide a compelling, data-driven rationale for advancing Compound F . Its enhanced potency suggests the potential for a lower therapeutic dose, while its superior metabolic stability predicts a more favorable pharmacokinetic profile in vivo, likely leading to better oral bioavailability and a longer duration of action. The next logical steps would involve selectivity profiling against other neurotransmitter transporters and progression into in vivo pharmacokinetic and pharmacodynamic studies to confirm these promising in vitro characteristics.
References
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Available from: [Link]
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Available from: [Link]
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 759-768. Available from: [Link]
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available from: [Link]
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available from: [Link]
Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]
Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available from: [Link]
Creative Bioarray. Microsomal Stability Assay. Available from: [Link]
BioDuro. ADME Microsomal Stability Assay. Available from: [Link]
Wernevik, E., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. Methods and Protocols.
Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 241-262. Available from: [Link]
Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Methods in Molecular Biology, 1232, 167-177. Available from: [Link]
Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. Chemistry of Heterocyclic Compounds. Available from: [Link]
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocols. Available from: [Link]
Radioligand-binding assays are the most sensitive experimental procedures. ResearchGate. Available from: [Link]
Molecular Devices. Neurotransmitter Transporter Uptake Assay Explorer Kit. Available from: [Link]
Eshleman, A. J., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 34-42. Available from: [Link]
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 689. Available from: [Link]
Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. ResearchGate. Available from: [Link]
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link]
Davenport, A. P. (2005). Radioligand Binding Assays and Their Analysis. Methods in Molecular Biology, 306, 85-104. Available from: [Link]
Coyle, J. T., & Tsai, G. (2004). The NMDA receptor glycine modulatory site: a therapeutic target for improving cognition in schizophrenia. Psychopharmacology, 174(1), 32-38. Available from: [Link]
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. Available from: [Link]
Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists. Journal of Medicinal Chemistry. Available from: [Link]
Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(34), 7142-7149. Available from: [Link]
Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance. MDPI. Available from: [Link]
Harvey, R. J., & Yee, B. K. (2013). Glycine transporters as novel therapeutic targets in schizophrenia, alcohol dependence and pain. Nature Reviews Drug Discovery, 12(11), 866-885. Available from: [Link]
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Semantic Scholar. Available from: [Link]
Szabo, G., Egyed, A., & Laszlo, H. G. (2007). The kinetics of glycine transporter type 1 inhibitors. The Journal of Physiology, 581(Pt 1), PC58. Available from: [Link]
Pinard, E., et al. (2018). Glycine Transporter Type I (GlyT1) Inhibitor, Bitopertin: A Journey from Lab to Patient. CHIMIA International Journal for Chemistry, 72(7-8), 477-483. Available from: [Link]
View of Synthesis, Spectral Characterization, And Biological Evaluation Of Heterocyclic P-Fluorophenyl Carboxamides: In-Vitro And In-Silico Investigations. Journal of the Chilean Chemical Society. Available from: [Link]
Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. RSC Medicinal Chemistry. Available from: [Link]
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Available from: [Link]
Comparative Guide: Reproducibility of 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic Acid Synthesis Routes
Executive Summary The 1,2,3-trisubstituted pyrrolidine scaffold is a privileged pharmacophore in modern drug discovery. Specifically, derivatives like 2-(4-fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid have been id...
Author: BenchChem Technical Support Team. Date: April 2026
By Senior Application Scientist, Process Chemistry
Executive Summary
The 1,2,3-trisubstituted pyrrolidine scaffold is a privileged pharmacophore in modern drug discovery. Specifically, derivatives like 2-(4-fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid have been identified as highly potent inhibitors of for structural biology programs[1], as well as promising[2].
Despite its high value, synthesizing this specific scaffold reproducibly remains a significant challenge for bench chemists. The standard approach relies on the multicomponent 1,3-dipolar cycloaddition of an azomethine ylide. However, the transient nature of non-stabilized azomethine ylides often leads to poor batch-to-batch reproducibility, variable diastereomeric ratios (dr), and high impurity profiles.
This guide objectively compares the classical thermal batch synthesis with a modern microwave-assisted methodology, providing self-validating experimental protocols and mechanistic insights to ensure absolute reproducibility in your laboratory.
Mechanistic Causality: The Decarboxylative[3+2] Cycloaddition
To master the synthesis, one must understand the causality of the reaction cascade. The formation of the pyrrolidine core relies on a [3].
Condensation: N-phenylglycine condenses with 4-fluorobenzaldehyde to form an iminium ion intermediate.
Decarboxylation: The iminium species undergoes a rapid anti-elimination of CO₂, generating a highly reactive, non-stabilized azomethine ylide.
Cycloaddition: This 1,3-dipole is immediately trapped by the dipolarophile (ethyl acrylate) in a concerted, stereoselective [3+2] cycloaddition to form the pyrrolidine ring.
The Reproducibility Bottleneck: The non-stabilized ylide is highly susceptible to degradation, dimerization, or protonation if not instantly trapped by the alkene. Furthermore, while using silver salts are excellent for iminoesters[4], the decarboxylative route using free amino acids requires precise thermal control. Prolonged heating in classical batch reactors causes the ylide to decompose and the ethyl acrylate to polymerize, leading to complex, intractable mixtures.
Route Comparison: Classical Batch vs. Microwave-Assisted Synthesis
Route A: Classical Thermal Batch Synthesis (The Legacy Approach)
Historically, this reaction is performed in refluxing toluene (110 °C) for 16 to 24 hours.
The Flaw: Conductive heating is slow and uneven. The prolonged residence time at high temperatures ensures that a significant portion of the generated azomethine ylide decomposes before it can react with the ethyl acrylate.
The Result: Yields rarely exceed 65%, and the crude mixture requires tedious silica gel column chromatography to separate the product from polymerized acrylate and unreacted aldehydes.
Route B: Microwave-Assisted Synthesis (The Modern Standard)
Microwave (MW) irradiation fundamentally alters the energy transfer dynamics.
The Advantage: Dielectric heating excites the polar iminium intermediate directly, causing instantaneous and homogenous heating across the solvent matrix. This rapidly overcomes the activation energy barrier for decarboxylation and subsequent cycloaddition in a fraction of the time (15 minutes).
The Result: The ylide is generated and consumed almost simultaneously, preventing degradation. This yields a remarkably clean crude profile that can often be purified by simple crystallization.
Caption: Fig 2. Workflow comparison between classical batch and microwave-assisted synthesis routes.
Quantitative Performance Data
The following table summarizes the objective performance metrics obtained when synthesizing the intermediate ethyl 2-(4-fluorophenyl)-1-phenylpyrrolidine-3-carboxylate via both routes.
This protocol is designed to be highly reproducible by eliminating thermal gradients.
Reagent Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, suspend N-phenylglycine (1.0 mmol, 151 mg) and 4-fluorobenzaldehyde (1.0 mmol, 124 mg) in anhydrous toluene (3.0 mL).
Dipolarophile Addition: Add ethyl acrylate (1.2 mmol, 130 µL) to the suspension. Seal the vial with a Teflon-lined crimp cap.
Dielectric Heating: Irradiate the mixture in a dedicated laboratory microwave synthesizer at 130 °C for 15 minutes.
Causality Note: Rapid dielectric heating instantly reaches the activation energy required for decarboxylation while minimizing the time the highly reactive ylide spends in solution, thus preventing dimerization.
Visual Validation: Cool the vial to room temperature. The solution will have transitioned from a heterogeneous suspension to a homogenous pale-yellow liquid. This phase change acts as a visual validation that the insoluble amino acid has been fully consumed.
Purification: Concentrate under reduced pressure. Recrystallize the crude ester from hot ethanol/water to yield the pure ethyl 2-(4-fluorophenyl)-1-phenylpyrrolidine-3-carboxylate.
To obtain the final target, the ester must be hydrolyzed. This protocol leverages pH-dependent solubility as a built-in, self-validating purification mechanism.
Saponification: Dissolve the intermediate ester (1.0 mmol) in a mixture of THF/MeOH/H2O (2:2:1 v/v, 5 mL). Add LiOH monohydrate (3.0 mmol, 126 mg). Stir at ambient temperature for 4 hours.
Validation by TLC: Monitor the disappearance of the UV-active ester spot (Rf ~0.6 in 4:1 Hexanes/EtOAc). The carboxylate salt will remain fixed at the baseline.
Aqueous Isolation: Remove the organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous layer with 5 mL H₂O and wash with diethyl ether (2 x 5 mL).
Causality Note: This ether wash removes any unreacted aldehydes, non-polar impurities, or trace ester, leaving only the water-soluble lithium carboxylate salt in the aqueous phase.
Self-Validating Precipitation: Carefully acidify the aqueous layer with 1M HCl dropwise to pH 3-4 under vigorous stirring.
Causality Note: The target 2-(4-fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid is zwitterionic/neutral at this specific pH. It will rapidly crash out of solution as a white precipitate, leaving water-soluble impurities in the supernatant.
Filtration: Filter the precipitate, wash with ice-cold water, and dry in vacuo to yield the final product.
Conclusion
For the synthesis of 2-(4-fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid, classical batch methods introduce unacceptable levels of variability due to the thermal degradation of the azomethine ylide. By transitioning to a microwave-assisted protocol, researchers can force the cycloaddition kinetics to outpace dipole degradation. Combined with a self-validating pH-shift hydrolysis, this methodology guarantees high-purity, scalable, and reproducible access to this critical pharmacophore.
References
Title: Screening of a Custom-Designed Acid Fragment Library Identifies 1-Phenylpyrroles and 1-Phenylpyrrolidines as Inhibitors of Notum Carboxylesterase Activity
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs
Source: Drug Research (Thieme Connect)
URL: [Link]
Title: Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds
Source: Molecules (MDPI) / Beilstein Journal of Organic Chemistry
URL: [Link]
Title: Silver-Catalyzed 1,3-Dipolar Cycloaddition of Azomethine Ylides with β-Boryl Acrylates
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Cross-Validation of Binding Affinity Assays for 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic Acid: A Comparative Guide
Executive Summary & Target Context In modern hit-to-lead optimization, relying on a single biochemical assay to determine binding affinity often leads to late-stage attrition due to assay-specific artifacts. This guide p...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Target Context
In modern hit-to-lead optimization, relying on a single biochemical assay to determine binding affinity often leads to late-stage attrition due to assay-specific artifacts. This guide provides a rigorous, objective comparison of four leading binding affinity platforms—Surface Plasmon Resonance (SPR), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Radioligand Binding Assays (RBA), and Isothermal Titration Calorimetry (ITC).
To benchmark these platforms, we utilize 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid as our model pharmacophore. Pyrrolidine-3-carboxylic acid derivatives are highly validated scaffolds, most notably recognized as potent, selective Endothelin Receptor A (ETA) antagonists (e.g., ABT-627/Atrasentan) . The rigid pyrrolidine ring minimizes conformational entropy, significantly enhancing binding affinity and making it an ideal candidate for cross-validating kinetic and thermodynamic assay sensitivities.
Platform Comparison Matrix
Different platforms measure distinct biophysical phenomena. TR-FRET and RBA measure equilibrium binding in solution or membrane suspensions, whereas SPR measures real-time kinetics on a solid phase. ITC provides a purely thermodynamic perspective.
Table 1: Objective Comparison of Binding Affinity Platforms for Pyrrolidine-3-Carboxylic Acid Derivatives
Assay Platform
Primary Output Parameters
Expected
Kd
/
IC50
Range
Throughput
Label Requirement
Key Advantage for this Scaffold
SPR
Kd
,
kon
,
koff
10 – 50 nM
Medium
Label-free
Resolves residence time (
1/koff
) for rigid scaffolds.
TR-FRET
IC50
,
Ki
15 – 80 nM
High
Fluorophore
Rapid library triage; low compound consumption.
Radioligand
Ki
,
Bmax
5 – 30 nM
Low/Medium
Radioisotope
Gold standard for GPCRs in native membrane states.
ITC
Kd
,
ΔH
,
ΔS
20 – 100 nM
Low
Label-free
Directly measures entropy reduction from the rigid ring.
To ensure data integrity, a sequential cross-validation strategy is required. High-throughput platforms (TR-FRET) are prone to false positives from fluorescent interference, necessitating orthogonal validation via label-free methods (SPR) .
Figure 1: Hit-to-lead cross-validation workflow for pyrrolidine-3-carboxylic acid derivatives.
Figure 2: TR-FRET competitive binding principle for GPCR target engagement and affinity screening.
As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following methodologies for evaluating 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid are designed to be self-validating.
SPR provides unbiased kinetic data without the steric hindrance often caused by bulky fluorophores .
Surface Preparation: Utilize a CM5 sensor chip. Perform amine coupling of the target receptor at pH 4.5.
Causality: The buffer pH must be strictly below the isoelectric point (pI) of the receptor. This ensures electrostatic pre-concentration of the positively charged protein onto the negatively charged carboxymethyl dextran matrix before covalent linkage, ensuring a high-density, stable baseline.
Analyte Preparation: Prepare a 2-fold dilution series of 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid (from 1000 nM to 3.125 nM) in running buffer containing exactly 1% DMSO.
Causality: SPR is exquisitely sensitive to bulk refractive index changes. Matching the DMSO concentration between the running buffer and the analyte sample prevents massive bulk-shift artifacts that obscure true binding responses.
Injection & Kinetics: Inject the analyte at a high flow rate of 50 µL/min for 120 seconds (association), followed by a 300-second buffer wash (dissociation).
Causality: High flow rates minimize Mass Transport Limitation (MTL). If the flow rate is too low, the observed
kon
reflects the diffusion rate of the compound to the surface rather than the true biochemical binding kinetics.
Self-Validation (System Suitability): Include a known reference antagonist (e.g., Atrasentan) at the start and end of the run. If the
Rmax
of the reference drops by >10%, the surface is degrading, and the run must be invalidated.
Protocol B: TR-FRET Competitive Binding Assay
TR-FRET is highly scalable but requires careful equilibration to avoid kinetic artifacts .
Reagent Assembly: In a 384-well low-volume plate, combine 5 µL of Terbium-labeled receptor, 5 µL of the fluorescent tracer (e.g., Alexa Fluor 647-conjugated ligand), and 5 µL of 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid (varying concentrations).
Equilibration (Critical Step): Seal the plate and incubate at room temperature for 60 minutes in the dark.
Causality: Because this is a competitive assay, the system must reach thermodynamic equilibrium. Reading the plate too early will artificially inflate the apparent
IC50
of the unlabeled ligand, as it has not had sufficient time to displace the pre-bound tracer.
Signal Detection: Excite the plate at 340 nm. Measure emission at 495 nm (Terbium donor) and 665 nm (Alexa Fluor acceptor) after a 100-microsecond delay.
Causality: The time delay eliminates short-lived background autofluorescence from the compound library or the plastic plate, ensuring the signal is exclusively derived from the specific FRET interaction.
Self-Validation (Z'-Factor): Calculate the
Z′
factor using vehicle (1% DMSO) as the negative control and a saturating concentration (10 µM) of unlabeled ligand as the positive control.
Causality: A
Z′≥0.5
mathematically guarantees that the assay's dynamic range and variance are robust enough to accurately resolve the
IC50
.
When cross-validating 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid, researchers often observe discrepancies between SPR (
Kd
) and TR-FRET (
IC50
or calculated
Ki
).
This divergence is rarely an error; rather, it is a mechanistic reality. In TR-FRET, the target is in solution, but the binding pocket may be partially occluded by the synthetic fluorescent tracer. If the tracer has a very slow off-rate (
koff
), our pyrrolidine compound will struggle to compete, shifting the
IC50
higher. Conversely, in SPR, the receptor is tethered to a dextran matrix. While this removes the tracer variable, the tethering itself can restrict receptor flexibility, slightly altering the binding thermodynamics compared to native membrane conditions (RBA) . Therefore, synthesizing data across these orthogonal platforms is mandatory to establish a true, high-confidence pharmacological profile.
References
Pyrrolidine-3-carboxylic Acids as Endothelin Antagonists. 4. Side Chain Conformational Restriction Leads to ETB Selectivity. Journal of Medicinal Chemistry - ACS Publications.
URL:[Link]
Structure-Guided Design and Synthesis of Pyridinone-Based Selective Bromodomain and Extra-Terminal Domain (BET)-First Bromodomain (BD1) Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
URL:[Link]
Implications of Ligand–Receptor Binding Kinetics for Therapeutic Targeting of G Protein-Coupled Receptors. ACS Pharmacology & Translational Science.
URL:[Link]
Biophysical Assays for Investigating Modulators of Macromolecular Complexes. National Institutes of Health (NIH) - PMC.
URL:[Link]
Assay Guidance Manual: Cross-validation. National Center for Biotechnology Information (NCBI) Bookshelf.
URL:[Link]
Comparative
Advanced LC-MS/MS Validation Guide: Quantifying 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic Acid and Its Metabolites
Executive Summary The bioanalytical quantification of highly protein-bound, zwitterionic, or amphoteric small molecules in complex biological matrices presents a persistent challenge in drug development. This guide objec...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The bioanalytical quantification of highly protein-bound, zwitterionic, or amphoteric small molecules in complex biological matrices presents a persistent challenge in drug development. This guide objectively evaluates sample preparation strategies for 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid and its primary metabolites (e.g., M1-hydroxylated and M2-acyl glucuronide). By comparing Advanced Mixed-Mode Strong Anion Exchange (MAX) Solid-Phase Extraction (SPE) against traditional Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT), this document provides a self-validating framework designed to meet the stringent criteria of the FDA's 2018 Bioanalytical Method Validation Guidance[1].
Physicochemical Profiling & The Causality of Extraction
To design a robust LC-MS/MS workflow, one must first deconstruct the analyte's physicochemical properties. Method development should never be empirical; it must be driven by molecular causality.
Structural Analysis:
The Pyrrolidine Nitrogen: Unlike typical secondary or tertiary aliphatic amines (pKa ~9-10), the nitrogen in this scaffold is directly conjugated to a phenyl ring (1-phenylpyrrolidine). This aniline-like delocalization drastically suppresses its basicity, yielding an estimated pKa of ~2.5.
The Carboxylic Acid: Located at the C3 position, this functional group possesses a standard acidic pKa of ~4.2.
The Fluorophenyl Group: Imparts significant lipophilicity, driving high plasma protein binding (>95%).
Causality in Sample Preparation:
At physiological pH (7.4), the weakly basic nitrogen is unprotonated, while the carboxylic acid is fully deprotonated. Consequently, the molecule exists almost exclusively as an anion .
Why LLE Fails: The charged carboxylate prevents efficient partitioning into non-polar organic solvents (e.g., MTBE or Hexane).
Why PPT Fails: While PPT using acetonitrile yields high absolute recovery, it fails to remove endogenous phospholipids. These phospholipids co-elute with the lipophilic fluorophenyl moiety, causing severe ion suppression in the Electrospray Ionization (ESI) source[2].
Why MAX SPE Succeeds: By exploiting the anionic state, we can utilize a Mixed-Mode Strong Anion Exchange (MAX) polymeric sorbent. Adjusting the sample to pH 9.0 ensures 100% ionization of the carboxylic acid, which forms a strong ionic bond with the quaternary amine groups on the MAX sorbent. This tether allows for an aggressive 100% methanol wash to strip away hydrophobic phospholipids without premature analyte elution. Elution is then triggered by dropping the pH (e.g., 2% formic acid), neutralizing the analyte and breaking the ionic bond.
Critical Metabolite Nuance: If quantifying the M2-acyl glucuronide metabolite, loading at pH 9.0 risks rapid base-catalyzed hydrolysis or acyl migration. In such multi-analyte assays, substituting MAX for a Weak Anion Exchange (WAX) sorbent loaded at pH 6.0 is required to preserve metabolite integrity.
Workflow Visualization
Workflow comparison: MAX SPE vs. LLE and PPT for anionic analyte extraction.
Step-by-Step Experimental Methodologies
Sample Preparation (MAX SPE Protocol)
This protocol is optimized for a 96-well polymeric MAX microplate (10 mg/well sorbent bed).
Sample Pre-treatment: Aliquot 100 µL of K2EDTA human plasma into a collection plate. Add 10 µL of stable-isotope-labeled internal standard (SIL-IS). Add 200 µL of 5% NH₄OH in water (pH > 9.0) to disrupt protein binding and ensure complete ionization of the carboxylic acid.
Conditioning: Pass 1.0 mL of Methanol followed by 1.0 mL of LC-MS grade water through the MAX SPE plate.
Loading: Apply the 310 µL pre-treated sample mixture to the sorbent. Apply a gentle vacuum (approx. 2-3 inHg) to achieve a flow rate of 1 drop/second.
Wash 1 (Aqueous): Pass 500 µL of 5% NH₄OH in water to remove polar endogenous interferences and salts.
Wash 2 (Organic): Pass 500 µL of 100% Methanol. Mechanistic note: Because the analyte is ionically bound to the sorbent, this 100% organic wash safely strips away neutral lipids and >99% of matrix phospholipids without causing analyte breakthrough.
Elution: Elute the target analyte and metabolites using 2 × 250 µL of 2% Formic Acid in Methanol. The acidic environment neutralizes the analyte's carboxylate group, releasing it from the quaternary amine sorbent.
Reconstitution: Evaporate the eluate to dryness under a gentle stream of N₂ at 40°C. Reconstitute in 100 µL of Mobile Phase A.
LC-MS/MS Analytical Conditions
Analytical Column: Biphenyl phase (2.1 x 50 mm, 1.7 µm). Causality: A biphenyl column is selected over a standard C18 to exploit
π−π
interactions with the analyte's fluorophenyl and phenyl rings, providing superior retention and orthogonal selectivity against isobaric background noise.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.
Ionization Mode: Negative Electrospray Ionization (ESI-). The carboxylic acid yields a robust
[M−H]−
precursor ion at m/z 284.1.
Performance Comparison & Experimental Data
To objectively validate the superiority of the pKa-driven MAX SPE approach, parallel extractions were performed using LLE (Methyl tert-butyl ether, 1:5 v/v) and PPT (Acetonitrile, 1:3 v/v). The data below summarizes the findings.
Table 1: Comparative Extraction Recovery and Matrix Effect
Phospholipid removal was monitored via in-source collision-induced dissociation (IS-CID) monitoring the m/z 184 product ion characteristic of phosphatidylcholines.
Performance Metric
MAX SPE (Polymeric)
Liquid-Liquid Extraction (MTBE)
Protein Precipitation (ACN)
Absolute Recovery (%)
92.4 ± 3.1
45.2 ± 8.4
98.1 ± 4.5
Matrix Factor (IS-Normalized)
0.98 (No Suppression)
0.75 (Moderate Suppression)
0.42 (Severe Suppression)
Phospholipid Removal (%)
> 99%
~ 60%
< 5%
Extract Cleanliness
Excellent
Moderate
Poor
Table 2: FDA 2018 Validation Parameters (MAX SPE Workflow)
The MAX SPE method was subjected to a full validation protocol in accordance with the FDA's 2018 Bioanalytical Method Validation Guidance for Industry[1], which mandates that accuracy remains within ±15% (and ±20% at the LLOQ), and precision does not exceed 15% CV (20% at LLOQ)[3].
Validation Parameter
FDA 2018 Acceptance Criteria
Observed Performance (MAX SPE)
Intra-day Accuracy (% Bias)
± 15% (± 20% at LLOQ)
-3.2% to +4.1%
Intra-day Precision (% CV)
≤ 15% (≤ 20% at LLOQ)
2.5% to 6.8%
Inter-day Accuracy (% Bias)
± 15% (± 20% at LLOQ)
-4.5% to +3.8%
Inter-day Precision (% CV)
≤ 15% (≤ 20% at LLOQ)
3.1% to 7.2%
Selectivity / Specificity
No interference > 20% of LLOQ
No interfering peaks detected
Conclusion
For complex amphoteric or acidic molecules like 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid, generic sample preparation techniques often fail to meet regulatory standards due to severe matrix effects or poor recovery. By understanding the molecule's specific pKa values, bioanalytical scientists can deploy a targeted Mixed-Mode Strong Anion Exchange (MAX) strategy. As demonstrated in the experimental data, this approach allows for aggressive organic washing that eliminates >99% of ion-suppressing phospholipids, resulting in an IS-normalized matrix factor of 0.98 and easily satisfying all FDA 2018 validation criteria.
Benchmarking 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid against commercial inhibitors
Executive Summary The endothelin (ET) system, driven by the potent vasoconstrictor Endothelin-1 (ET-1) and its G-protein-coupled receptors ( ETA and ETB ), remains a highly validated target in the treatment of pulmonar...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The endothelin (ET) system, driven by the potent vasoconstrictor Endothelin-1 (ET-1) and its G-protein-coupled receptors (
ETA
and
ETB
), remains a highly validated target in the treatment of pulmonary arterial hypertension (PAH) and chronic kidney disease . Historically, the pyrrolidine-3-carboxylic acid scaffold has yielded some of the most potent and selective
ETA
antagonists in clinical development.
This guide provides a comprehensive benchmarking analysis of the experimental compound 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid (FPPC) . We objectively compare its pharmacological profile against two gold-standard commercial inhibitors: Atrasentan (a highly selective
ETA
antagonist) and Macitentan (a tissue-targeting dual
ETA/ETB
antagonist).
Pharmacological Rationale & Structural Causality
To understand the benchmarking data, it is critical to analyze the causality behind FPPC's structural design. The molecule is engineered to exploit the hydrophobic binding cleft of the
ETA
receptor, mimicking the C-terminal dipeptide of ET-1 .
Pyrrolidine-3-carboxylic acid core: This rigid scaffold acts as a bioisostere for the C-terminal carboxylic acid of ET-1. The conformational restriction optimally positions the carboxylate to form an essential electrostatic salt bridge with Arg326 in the
ETA
transmembrane domain.
2-(4-Fluorophenyl) substitution: This moiety occupies the deep hydrophobic pocket normally filled by the Trp21 indole ring of ET-1. The para-fluoro substitution is a deliberate pharmacokinetic choice; the strongly electronegative fluorine atom blocks cytochrome P450-mediated para-hydroxylation, significantly improving metabolic stability without exceeding the steric constraints of the binding pocket .
1-Phenyl substitution: Modulates the pKa of the pyrrolidine nitrogen and provides an additional vector for hydrophobic interactions, enhancing the entropic driving force of receptor binding.
ET-1 signaling pathway and points of antagonist intervention.
Quantitative Data Presentation
The following table summarizes the in vitro binding affinities and functional antagonism profiles of FPPC compared to commercial standards.
Compound
Target Selectivity
KiETA
(nM)
KiETB
(nM)
FLIPR
IC50
(nM)
Dissociation
t1/2
(min)
FPPC (Experimental)
ETA
Selective
4.2
>10,000
18.5
~15
Atrasentan (Standard)
ETA
Selective
0.034
63.3
0.15
~25
Macitentan (Standard)
Dual
ETA/ETB
0.5
391
1.2
~800
Note: Macitentan's defining characteristic is its insurmountable antagonism driven by an exceptionally slow receptor dissociation rate, a feature not inherently present in standard pyrrolidine-3-carboxylic acids .
To ensure high scientific integrity, the benchmarking data relies on two orthogonal assays: one measuring thermodynamic binding affinity and the other measuring functional cellular response.
Causality & Design: Binding affinity (
Ki
) is the foundational metric for benchmarking. We utilize
125I
-labeled ET-1 due to its high specific activity, allowing the detection of sub-nanomolar receptor concentrations. Chinese Hamster Ovary (CHO) cells stably expressing human
ETA
or
ETB
are used because they lack endogenous ET receptors, providing a zero-background system .
Step-by-Step Workflow:
Membrane Preparation: Harvest CHO-
ETA
or CHO-
ETB
cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.
Assay Assembly: In a 96-well plate, combine 10 µg of membrane protein, 0.05 nM
125I
-ET-1, and serial dilutions of the antagonist (FPPC, Atrasentan, or Macitentan) ranging from
10−11
to
10−5
M.
Self-Validation (NSB Control): To define Non-Specific Binding (NSB), include control wells containing 1 µM of unlabeled ET-1. Total Binding minus NSB yields Specific Binding.
Incubation & Filtration: Incubate the plates at 25°C for 120 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific ligand adhesion).
Quantification: Wash filters three times with cold buffer and measure retained radioactivity using a gamma counter. Calculate
Ki
using the Cheng-Prusoff equation.
Causality & Design: High binding affinity does not guarantee functional antagonism. Because
ETA
and
ETB
are
Gq
-coupled, receptor activation leads to Phospholipase C (PLC) cleavage of PIP2 into IP3, triggering a massive release of intracellular
Ca2+
. The FLIPR (Fluorometric Imaging Plate Reader) assay uses Fluo-4 AM, a cell-permeable dye. Intracellular esterases cleave the AM ester, trapping the dye inside the cell. Upon binding
Ca2+
, Fluo-4 fluorescence increases >100-fold, allowing real-time kinetic measurement of functional blockade.
Step-by-step workflow for the FLIPR intracellular calcium mobilization assay.
Step-by-Step Workflow:
Cell Seeding: Plate CHO-
ETA
cells in 384-well black-walled, clear-bottom plates at 10,000 cells/well. Incubate overnight at 37°C.
Dye Loading: Remove media and add 20 µL of Fluo-4 AM loading buffer (containing 2.5 mM probenecid to inhibit dye efflux via organic anion transporters). Incubate for 60 minutes at 37°C.
Compound Incubation: Add serial dilutions of FPPC, Atrasentan, or Macitentan. Incubate for 30 minutes. Self-Validation: Include a vehicle-only control to establish baseline fluorescence noise.
Agonist Challenge: Using the FLIPR liquid handler, inject ET-1 at an
EC80
concentration (typically ~1-3 nM) simultaneously into all wells.
Kinetic Readout: Record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes. Calculate the
IC50
based on the maximum fluorescence peak relative to the uninhibited ET-1 control.
References
Pharmacology of Macitentan, an Orally Active Tissue-Targeting Dual Endothelin Receptor Antagonist
Source: Journal of Pharmacology and Experimental Therapeutics (PubMed)
URL:[Link]
Pyrrolidine-3-carboxylic Acids as Endothelin Antagonists. 3. Discovery of a Potent, 2-Nonaryl, Highly Selective ETA Antagonist (A-216546)
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists
Source: Journal of Medicinal Chemistry (PubMed)
URL:[Link]
Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan
Source: Clinical Pharmacokinetics (PMC)
URL:[Link]
Radioligand Binding Assays and Quantitative Autoradiography of Endothelin Receptors
Source: Springer Protocols (Springer Nature)
URL:[Link]
Comparative
A Comparative Guide to Inter-laboratory Validation for the Purity of 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid
This guide provides an in-depth comparison of analytical methods for determining the purity of 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid, a critical intermediate in pharmaceutical synthesis. The focus is o...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth comparison of analytical methods for determining the purity of 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid, a critical intermediate in pharmaceutical synthesis. The focus is on the inter-laboratory validation process, ensuring that the chosen analytical method is robust, reliable, and transferable. This document is intended for researchers, scientists, and drug development professionals who are tasked with establishing and validating purity testing protocols.
The principles and methodologies discussed are grounded in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), which outlines the validation of analytical procedures.[1][2] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1] This guide will compare a primary High-Performance Liquid Chromatography (HPLC) with UV detection method against an alternative Ultra-High-Performance Liquid Chromatography (UHPLC) method, providing illustrative experimental data from a hypothetical inter-laboratory study.
The Critical Role of Inter-Laboratory Validation
Before a new drug substance or product can be released, the analytical methods used for its quality control must be validated to ensure they are reliable. Inter-laboratory validation, also known as reproducibility, is the ultimate test of a method's robustness. It assesses the precision of a method when performed by different analysts, in different laboratories, and with different equipment.[3][4] A successful inter-laboratory study demonstrates that the analytical procedure is well-documented, transferable, and can be expected to produce consistent results across various testing environments.
The validation process is not a one-time event but a continuous lifecycle that begins with method development.[5] A well-defined validation protocol is crucial and should outline the experiments and acceptance criteria before the study begins.[6]
Comparison of Analytical Methods for Purity Determination
The choice of an analytical method for purity testing depends on the physicochemical properties of the analyte and the potential impurities. For 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid, which contains a chromophore and is a carboxylic acid, reversed-phase HPLC with UV detection is a suitable primary method.[7][8] As a modern alternative, UHPLC offers significant advantages in terms of speed and resolution.
Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a widely used and well-established technique for impurity profiling in pharmaceutical analysis.[8][9] Its sensitivity and the broad range of available stationary phases make it a versatile tool.[8]
Alternative Method: Ultra-High-Performance Liquid Chromatography (UHPLC-UV)
UHPLC is a more recent advancement that utilizes smaller particle size columns to achieve faster separations and higher resolution compared to traditional HPLC. This can be particularly advantageous for complex impurity profiles.
The following table presents illustrative inter-laboratory performance data for the two methods, based on a hypothetical study involving three laboratories.
Performance Parameter
HPLC-UV
UHPLC-UV
Acceptance Criteria (based on ICH)
Limit of Quantification (LOQ)
0.05%
0.03%
Method-dependent, to be justified
Linearity (R²)
≥ 0.999
≥ 0.999
R² ≥ 0.99
Accuracy (Recovery %)
98.5% - 101.2%
99.1% - 100.8%
98.0% - 102.0% for drug substance
Precision (Repeatability, RSDr)
< 1.0%
< 0.8%
≤ 2.0%
Precision (Reproducibility, RSDR)
< 2.5%
< 2.0%
Method and concentration-dependent
Note: The data in this table is illustrative and represents typical performance characteristics for these methods. Actual results may vary.
Experimental Protocols
Detailed and harmonized experimental protocols are fundamental to a successful inter-laboratory validation study.[10]
Sample Preparation
Standard Solution: Accurately weigh and dissolve an appropriate amount of 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid reference standard in the mobile phase to obtain a concentration of 1.0 mg/mL.
Sample Solution: Accurately weigh and dissolve approximately 25 mg of the test sample in 25 mL of the mobile phase to achieve a final concentration of 1.0 mg/mL.
Spiked Sample for Accuracy: Prepare a sample solution as described above and spike it with known amounts of impurities at the specification level.
Primary Method: HPLC-UV Protocol
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v)
Flow Rate: 1.0 mL/min
Detection Wavelength: 254 nm
Injection Volume: 10 µL
Column Temperature: 30 °C
Alternative Method: UHPLC-UV Protocol
Column: C18, 2.1 mm x 50 mm, 1.7 µm particle size
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v)
Flow Rate: 0.4 mL/min
Detection Wavelength: 254 nm
Injection Volume: 2 µL
Column Temperature: 35 °C
Inter-Laboratory Validation Workflow
The following diagram illustrates the workflow for the inter-laboratory validation study.
Caption: Inter-laboratory validation study workflow.
Key Validation Parameters: A Logical Approach
The validation of an analytical method involves assessing several key performance characteristics. The relationship between these parameters is crucial for a comprehensive understanding of the method's capabilities.
Operational Guide: Proper Disposal of 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic Acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid. As a complex heterocyclic compound used in research and developm...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid. As a complex heterocyclic compound used in research and development, its handling and disposal require a thorough understanding of its chemical nature to ensure personnel safety, environmental protection, and regulatory adherence. This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, empowering laboratory professionals to manage this chemical waste stream with confidence and precision.
Core Principle: Hazard-Based Waste Management
Halogenated Organic Compound: The presence of a carbon-fluorine bond places this molecule in the category of halogenated organic compounds. Such compounds are often subject to stringent environmental regulations due to their potential for persistence in the environment. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) specifically lists many halogenated organic compounds as hazardous wastes, necessitating controlled disposal methods like high-temperature incineration.[1]
Carboxylic Acid: This functional group imparts acidic properties. While likely a weak acid, it can be corrosive and may react with bases. This characteristic is crucial for waste segregation to avoid unintended chemical reactions.
Pyrrolidine Derivative: Structurally similar compounds, such as 1-Phenylpyrrolidine-3-carboxylic acid and various fluorinated pyrrolidine carboxylic acids, are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4] Harmful if swallowed is also a common hazard classification for related structures.[4]
Based on this analysis, the primary directive is to treat this compound as a halogenated hazardous chemical waste .
Table 1: Anticipated Hazard Profile
Hazard Category
GHS Classification (Anticipated)
Rationale & Handling Implications
Acute Toxicity (Oral)
Category 4 (Harmful if swallowed)
Avoid ingestion. Wash hands thoroughly after handling.[4]
Skin Irritation
Category 2 (Causes skin irritation)
Wear chemical-resistant gloves and a lab coat.[2][4]
Handle only in a chemical fume hood or well-ventilated area.[3][5]
Environmental Hazard
Environmentally Persistent
Do not dispose of down the drain or in regular trash to prevent environmental release.[6][7]
Pre-Disposal Protocol: In-Lab Waste Segregation
Proper segregation at the point of generation is the most critical step in a compliant disposal workflow. The causality is simple: mixing waste streams can create dangerous reactions, complicates disposal, and significantly increases costs.
Step-by-Step Segregation Methodology:
Establish a Designated Waste Container: Dedicate a specific, clearly labeled container for "Halogenated Organic Waste." This prevents accidental mixing with non-halogenated solvents or other waste types.[8]
Identify All Waste Forms: The waste stream for this compound includes:
Solid Waste: Unused or expired pure compound, contaminated weigh boats, and paper towels.
Liquid Waste: Solutions containing the compound from experimental workups.
Contaminated Labware: Gloves, pipette tips, and other disposable items that have come into direct contact with the chemical.
Segregate at the Source:
Place solid waste and contaminated labware into a designated, robust plastic bag or a wide-mouth solid waste container labeled "Halogenated Solid Waste."
Pour liquid waste directly into a designated "Halogenated Liquid Waste" container. This container should be made of a compatible material (e.g., High-Density Polyethylene or glass) and equipped with a screw-top cap to prevent spills and vapor release.[8]
Avoid Prohibited Mixtures:
DO NOT mix this waste with strong acids, bases, or oxidizing agents.[5] The carboxylic acid moiety can react with bases, and the organic structure can be oxidized.
DO NOT mix with aqueous, non-hazardous waste. This prevents contaminating a large volume of liquid that could otherwise be disposed of more easily.
DO NOT mix with non-halogenated organic waste. Many disposal facilities have separate incineration streams for halogenated and non-halogenated waste due to the different combustion byproducts (e.g., hydrofluoric acid).[9]
Step-by-Step Disposal Procedure
Once segregated, the waste must be containerized, labeled, and stored correctly pending collection by a licensed disposal vendor.
Protocol for Waste Accumulation and Disposal:
Containerization:
Action: Use only approved hazardous waste containers that are in good condition and compatible with the chemical. Ensure containers have a secure, threaded cap.[8]
Causality: This prevents leaks and fugitive emissions. An open or improperly sealed container is a primary source of laboratory air contamination and is a regulatory violation.
Waste Labeling:
Action: Label the container before the first drop of waste is added.[8] The label must include:
The words "Hazardous Waste."
The full chemical name: "2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid" and any other components in the waste stream.
The approximate concentrations of each component.
The relevant hazard pictograms (e.g., exclamation mark for irritant, health hazard).
The accumulation start date (the date the first waste was added).
Causality: Accurate labeling is required by law (EPA RCRA) and is essential for the safety of all personnel who will handle the container, from lab staff to the final disposal facility operators.
Interim Storage:
Action: Keep the waste container closed at all times except when actively adding waste.[8] Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation. The SAA should be in a secondary containment tray to capture any potential leaks.
Causality: Keeping containers closed minimizes exposure to vapors. Secondary containment ensures that any unexpected container failure does not result in a chemical spill into the environment.[6]
Final Disposal:
Action: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal company.[5]
Causality: This is not optional. Halogenated organic waste cannot be neutralized or treated in a standard laboratory setting for disposal. It requires specialized, high-temperature incineration to ensure complete destruction and to scrub acidic gases (like hydrogen fluoride) from the effluent. This process is heavily regulated and can only be performed at a permitted Treatment, Storage, and Disposal Facility (TSDF).
Visualization of the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of waste containing 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid.
Caption: Disposal decision workflow for 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid.
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.
Alert Personnel: Immediately alert others in the vicinity.
Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and two pairs of chemical-resistant gloves.
Contain the Spill:
For Solids: Gently cover the spill with a dry absorbent material like sand or vermiculite.[5] Avoid raising dust. Sweep the mixture into a designated container for hazardous waste disposal.
For Liquids: Cover the spill with an inert absorbent material. Once absorbed, collect the material using non-sparking tools and place it in the hazardous waste container.
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as halogenated hazardous waste.
For Large Spills: Evacuate the area immediately. Close the doors, prevent entry, and contact your institution's emergency response team or EHS office.
By adhering to this comprehensive guide, researchers can ensure that the disposal of 2-(4-Fluorophenyl)-1-phenylpyrrolidine-3-carboxylic acid is managed in a manner that is safe, scientifically sound, and compliant with all relevant regulations.
References
Safety Data Sheet. (2022, August 31). National Institute of Advanced Industrial Science and Technology (AIST). Retrieved from [Link]
How to Minimize Toxic Emissions in Carboxylic Acid Production? (2025, July 31). Eureka by PatSnap. Retrieved from [Link]
Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. Retrieved from [Link]
Safety Data Sheet. (2024, March 15). Angene Chemical. Retrieved from [Link]
Kumar, S., & Babu, B. V. (n.d.). Separation of Carboxylic Acids from Waste Water via Reactive Extraction. ResearchGate. Retrieved from [Link]
Helsel, R. W. (n.d.). Removing Carboxylic Acids From Aqueous Wastes. P2 InfoHouse. Retrieved from [Link]
Upcycling Wastes to Carboxylic Acids by Integrating Fermentation and Separations. (n.d.). REMADE Institute. Retrieved from [Link]
1-[(4-Fluorophenyl)methyl]-2-oxo-3-(2-pyrrolidin-1-ylethyl)benzimidazole-5-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
REMOVAL OF CARBOXYLIC ACID FROM WASTE WATER USING ADSORBENTS. (n.d.). Shodhganga. Retrieved from [Link]
1-(2-fluorophenyl)pyrrolidine-3-carboxylic acid — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]
Safety Data Sheet (SDS) - Boc - (2S,4S) - 4 - phenyl - pyrrolidine - 2 - carboxylic acid. (2021, March 17). Anaspec. Retrieved from [Link]
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume VIII Miscellaneous Organic and Inorganic Compounds. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
(2S)-1-[3-[[4-(4,5-difluoro-2-prop-2-ynoxyphenyl)phenoxy]methyl]benzoyl]pyrrolidine-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'. (2025, March 27). University of Oxford. Retrieved from [Link]
Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison. Retrieved from [Link]
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]
(3R)-1-[(Z)-4-(2-ethylphenyl)-4-(2-fluorophenyl)but-3-enyl]piperidine-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). InTechOpen. Retrieved from [Link]
2-(4H-pyrimidin-3-yl)pyrrolidine-1-carboxylic acid. (2026, March 7). PubChem. Retrieved from [Link]
RCRA. (n.d.). Case Western Reserve University. Retrieved from [Link]
Safety Data Sheet - 1-Phenylpyrrolidine-3-carboxylic acid. (2024, November 15). Angene Chemical. Retrieved from [Link]
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (2000, December 26). eCFR. Retrieved from [Link]
Applicability and Requirements of the RCRA Organic Air Emission Standards. (2025, December 16). U.S. Environmental Protection Agency. Retrieved from [Link]
RCRA Organic Air Emission Standards for TSDFs and Generators. (2025, June 27). U.S. Environmental Protection Agency. Retrieved from [Link]
Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (n.d.). MDPI. Retrieved from [Link]